(+)-alpha-Funebrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-GUIRCDHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424912 | |
| Record name | (+)-alpha-Funebrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50894-66-1 | |
| Record name | (+)-alpha-Funebrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of (+)-α-Funebrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-α-Funebrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data from various botanical sources are presented for comparative analysis. Furthermore, this document outlines putative signaling pathways that may be modulated by (+)-α-funebrene, offering a foundation for future research into its mechanism of action. Experimental protocols are detailed to facilitate the replication and advancement of research in this area.
Introduction to (+)-α-Funebrene
(+)-α-Funebrene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. Its complex three-dimensional structure contributes to its characteristic chemical and biological properties. As a member of the vast family of terpenes, it is biosynthesized in plants and other organisms from farnesyl pyrophosphate. The presence of (+)-α-funebrene in various essential oils contributes to their distinct aromas and potential therapeutic effects, including anti-inflammatory and antimicrobial properties. This guide focuses on the practical aspects of obtaining this compound from its natural reservoirs.
Natural Sources of (+)-α-Funebrene
(+)-α-Funebrene has been identified in a variety of plant species, predominantly within their essential oils. The concentration of this sesquiterpene can vary significantly based on the plant species, geographical location, and the specific part of the plant being analyzed.
Primary Botanical Sources
The most well-documented sources of (+)-α-funebrene include:
-
Cupressus funebris (Chinese Weeping Cypress): The wood and leaves of this tree are a significant source of (+)-α-funebrene. The essential oil derived from the wood, often referred to as Chinese Cedarwood Oil, is particularly rich in this compound.[1][2][3]
-
Acorus calamus (Sweet Flag): The rhizomes of this perennial aquatic plant contain (+)-α-funebrene as a constituent of their essential oil.[3][4][5]
-
Ligusticopsis wallichiana: This plant, found in the Himalayan region, shows notable variation in the concentration of (+)-α-funebrene across its different organs.
-
Artemisia species: Various species within the Asteraceae family, particularly the genus Artemisia, are known to produce essential oils containing (+)-α-funebrene.
Quantitative Analysis of (+)-α-Funebrene in Natural Sources
The yield of (+)-α-funebrene from its natural sources is a critical factor for research and potential commercial applications. The following table summarizes the reported concentrations of α-funebrene in the essential oils of key botanical sources.
| Botanical Source | Plant Part | Concentration of α-Funebrene in Essential Oil | Reference |
| Cupressus funebris | Wood | 16.9% | [2] |
| Cupressus funebris | Wood | ~9.3% | [1] |
| Acorus calamus | Rhizomes | ~3.09% | [5] |
Note: The concentration of essential oil components can exhibit significant variability based on factors such as chemotype, geographic origin, harvesting season, and extraction methodology.
Isolation and Purification of (+)-α-Funebrene
The isolation of (+)-α-funebrene from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic purification to isolate the target compound.
Extraction of Essential Oil: Hydrodistillation
Hydrodistillation is the most common method for extracting essential oils from plant material. This technique is particularly suitable for volatile compounds like sesquiterpenes.
Experimental Protocol: Hydrodistillation of Cupressus funebris Wood
-
Material Preparation: Air-dry the wood of Cupressus funebris and grind it into a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Extraction Process:
-
Place 500 g of the powdered wood material into a 5 L round-bottom flask.
-
Add 3 L of distilled water to the flask.
-
Heat the flask to boiling and maintain a gentle reflux for 4-6 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.
-
The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
-
Oil Collection and Drying:
-
Carefully collect the separated essential oil from the Clevenger trap.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further processing.
-
Purification of (+)-α-Funebrene by Column Chromatography
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the column to equilibrate with n-hexane.
-
-
Sample Loading:
-
Dissolve 10 g of the crude Cupressus funebris essential oil in a minimal amount of n-hexane.
-
In a separate flask, adsorb this solution onto a small amount of silica gel (e.g., 20 g) and evaporate the solvent under reduced pressure to obtain a dry powder.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane to elute non-polar hydrocarbons.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient could be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (99:1)
-
n-hexane:ethyl acetate (98:2)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that contain the compound with the same retention factor (Rf) as a (+)-α-funebrene standard (if available) or fractions containing a major spot in the expected region for sesquiterpene hydrocarbons.
-
-
Purity Confirmation:
-
Confirm the purity and identity of the isolated (+)-α-funebrene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
Elusive Biosynthesis of (+)-α-Funebrene in the Plant Kingdom: A Technical Review
For Immediate Release
[CITY, STATE] – [Date] – The intricate biosynthetic pathway of the sesquiterpene (+)-α-funebrene in plants, a molecule of interest for its potential pharmacological and aromatic properties, remains a developing area of scientific inquiry. While the general enzymatic machinery for sesquiterpene production is well-established, the specific enzyme responsible for the synthesis of (+)-α-funebrene has yet to be fully characterized, presenting both a challenge and an opportunity for researchers in natural product chemistry and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of sesquiterpene biosynthesis as it pertains to the likely formation of (+)-α-funebrene, targeting researchers, scientists, and professionals in drug development.
The General Pathway: From Farnesyl Diphosphate to Sesquiterpene Scaffolds
The biosynthesis of all sesquiterpenes, including the putative pathway for (+)-α-funebrene, originates from the central isoprenoid pathway. The key precursor, farnesyl diphosphate (FPP), is a C15 isoprenoid intermediate. The crucial step in the formation of the diverse array of sesquiterpene carbon skeletons is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).
The generally accepted mechanism involves the ionization of FPP to form a farnesyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the specific topology of the enzyme's active site, to yield a specific sesquiterpene product.
Figure 1. Generalized biosynthetic pathway of sesquiterpenes from primary isoprenoid precursors.
The Search for a Specific (+)-α-Funebrene Synthase
Initial investigations into the biosynthesis of (+)-α-funebrene in Petunia hybrida focused on a specific sesquiterpene synthase, PhTPS1. However, detailed characterization of this enzyme revealed that it primarily produces germacrene D, not (+)-α-funebrene. This finding underscores the high product specificity of many TPS enzymes and highlights the need for broader screening to identify the correct synthase.
While (+)-α-funebrene has been identified as a component of the essential oils of various plants, including species of Artemisia, a dedicated (+)-α-funebrene synthase has not yet been isolated and characterized from any plant source. The identification of such an enzyme is a critical step to enable detailed mechanistic studies and potential biotechnological production.
Proposed Biosynthetic Pathway of (+)-α-Funebrene
Based on the known mechanisms of other sesquiterpene synthases that produce related cyclic structures, a putative biosynthetic pathway for (+)-α-funebrene from FPP can be proposed. This hypothetical pathway likely involves a series of carbocation intermediates.
Figure 2. A hypothetical reaction cascade for the formation of (+)-α-funebrene from farnesyl diphosphate.
Experimental Protocols for the Identification and Characterization of a Novel (+)-α-Funebrene Synthase
For researchers aiming to identify and characterize the elusive (+)-α-funebrene synthase, a general experimental workflow can be outlined. This workflow is based on established methodologies for the study of terpene synthases.
physical and chemical properties of (+)-alpha-Funebrene
Introduction
(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with a complex tricyclic structure.[1] As a member of the vast family of terpenes, it is biosynthesized from three isoprene units and is found as a constituent in the essential oils of various plants, including Acorus calamus, Aquilaria sinensis, and Juniperus foetidissima.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-α-Funebrene, its biosynthetic pathway, and general experimental protocols for its analysis. Additionally, it touches upon the potential pharmacological relevance of sesquiterpenes in inflammatory signaling pathways, a crucial aspect for researchers in drug development.
Chemical and Physical Properties
The chemical identity and physical characteristics of (+)-α-Funebrene are summarized below. These properties are fundamental for its detection, isolation, and synthesis.
Table 1: Chemical Identifiers of (+)-α-Funebrene
| Identifier | Value |
| CAS Number | 50894-66-1 |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene |
| InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
| InChIKey | IRAQOCYXUMOFCW-GUIRCDHDSA-N |
| Canonical SMILES | C[C@@H]1CC[C@@H]2[C@@]13CC=C(--INVALID-LINK--C2(C)C)C |
Table 2: Physical and Spectroscopic Properties of (+)-α-Funebrene
| Property | Value |
| Boiling Point | 252 °C (lit.) |
| Density | 0.925 g/mL at 20 °C (lit.) |
| Refractive Index | n20/D 1.495 |
| Flash Point | 110.2°C |
| Vapor Pressure | 0.0177 mmHg at 25°C |
| Water Solubility | 0.1504 mg/L at 25 °C (estimated) |
| Storage Temperature | 2-8°C |
| Kovats Retention Index | Semi-standard non-polar: 1383, 1385, 1399, 1415Standard polar: 1510[2] |
| XLogP3 | 4.6 |
Biosynthesis of (+)-α-Funebrene
The biosynthesis of (+)-α-Funebrene, like other sesquiterpenes, originates from the universal precursor farnesyl pyrophosphate (FPP).[1] This process is catalyzed by a class of enzymes known as terpene synthases (TPS). The reaction involves a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic tricyclic skeleton of the molecule.
Experimental Protocols
Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like (+)-α-Funebrene from complex mixtures such as essential oils.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A small amount of the plant material (e.g., 1-5 g) is placed in a sealed vial.
-
The vial is gently heated (e.g., to 40-60°C) for a specific period (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.
-
An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace to adsorb the volatile analytes.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption.
2. GC-MS Analysis:
-
Injector: The injector is operated in splitless or split mode at a high temperature (e.g., 250°C) to ensure the rapid desorption of analytes from the SPME fiber.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of terpenes.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.
-
Identification: (+)-α-Funebrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).
Potential Pharmacological Relevance
While specific signaling pathways for (+)-α-Funebrene are not extensively elucidated, sesquiterpenes as a class have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Many of these effects are attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenes can potentially inhibit this pathway at various points, thereby reducing the inflammatory response.
Conclusion
(+)-α-Funebrene is a structurally interesting natural product with a well-defined set of physical and chemical properties. Its biosynthesis follows the general pathway for sesquiterpenes, and it can be effectively analyzed using standard chromatographic techniques. While its specific biological roles are still under investigation, its classification as a sesquiterpene suggests potential for interaction with key cellular signaling pathways, making it a molecule of interest for further research in phytochemistry and pharmacology. This guide provides a foundational understanding for scientists and researchers looking to explore the properties and potential applications of (+)-α-Funebrene.
References
- 1. (+)-alpha-Funebrene | 50894-66-1 | Benchchem [benchchem.com]
- 2. This compound | C15H24 | CID 6552024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids in Agarwood: Biosynthesis, Microbial Induction, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(+)-alpha-Funebrene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-alpha-Funebrene, a sesquiterpene of significant interest in natural product chemistry, presents a unique tricyclic carbon skeleton. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and spectroscopic profile. While the complete synthetic protocols and specific biological activity data for the pure compound remain areas of ongoing research, this guide synthesizes the available information to serve as a foundational resource for further investigation and drug discovery efforts.
Chemical Identity and Physicochemical Properties
This compound is a natural product identified by the CAS number 50894-66-1 and possesses the molecular formula C₁₅H₂₄.[1] It is a member of the vast class of terpenes, specifically a sesquiterpene, which are biosynthesized from three isoprene units.[1] The structural complexity and chirality of sesquiterpenes like this compound contribute to their diverse biological activities.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 50894-66-1 | [1] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Boiling Point | 252 °C (lit.) | [2] |
| Density | 0.925 g/mL at 20 °C (lit.) | [2] |
| Refractive Index | n20/D 1.495 | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Mass Spectrometry (MS): The mass spectrum of α-funebrene would show a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the tricyclic structure and multiple stereocenters. The specific chemical shifts and coupling constants would be crucial for confirming the stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by C-H stretching and bending vibrations typical for alkanes and alkenes.
Synthesis and Isolation
Total Synthesis: The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While the total synthesis of various sesquiterpenes has been achieved, a specific, detailed experimental protocol for the enantioselective total synthesis of this compound is not prominently documented in publicly available literature.
Isolation from Natural Sources: this compound has been identified as a constituent of the essential oil of various plants, including those of the Cupressus genus. A general workflow for the isolation of sesquiterpenes from essential oils is outlined below. It should be noted that this is a generalized procedure and would require optimization for the specific isolation of this compound.
Experimental Protocol: A General Approach for Isolation
-
Extraction: The essential oil is typically obtained from the plant material (e.g., leaves, wood) through steam distillation or solvent extraction.
-
Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions enriched in sesquiterpenes are collected.
-
Column Chromatography: The sesquiterpene-rich fractions are further purified by column chromatography on silica gel or alumina, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) or Preparative Gas Chromatography (GC): For final purification to obtain high-purity this compound, preparative HPLC or GC is often employed.
-
Characterization: The identity and purity of the isolated compound are confirmed by spectroscopic methods (MS, NMR, IR) and by comparing the data with literature values.
Biological Activity
The biological activities of many sesquiterpenes are well-documented, ranging from antimicrobial to anticancer effects. However, specific quantitative data for pure this compound is limited in publicly accessible research. Essential oils containing α-funebrene have shown biological activities, but it is challenging to attribute these effects solely to this single component due to the complex nature of the oils. Further studies are required to determine the specific bioactivity profile of purified this compound, including determining its Minimum Inhibitory Concentration (MIC) against various microbes and its IC₅₀ values against different cancer cell lines.
Biosynthesis
The biosynthesis of all sesquiterpenes, including this compound, originates from farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate or MEP/DOXP pathway. The cyclization of the linear FPP molecule, catalyzed by specific enzymes called sesquiterpene synthases, leads to the vast diversity of sesquiterpene skeletons. The proposed biosynthetic pathway for this compound from FPP is depicted below. The exact enzyme(s) and intermediate carbocations involved in the cyclization cascade for this compound are a subject of ongoing research.
Conclusion and Future Directions
This compound remains a molecule of interest with potential for further scientific exploration. This technical guide provides a summary of the current knowledge regarding its chemical and physical properties. Key areas for future research include the development of an efficient and stereoselective total synthesis, detailed investigation into its biological activities using the pure compound, and the definitive elucidation of its biosynthetic pathway, including the identification and characterization of the specific sesquiterpene synthase(s) involved. Such studies will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Discovery and History of (+)-α-Funebrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Funebrene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a fascinating natural product that has garnered interest in the scientific community due to its unique tricyclic carbon skeleton and potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to (+)-α-funebrene, including its isolation, structure elucidation, synthesis, and biosynthetic origins.
Discovery and History
The story of (+)-α-funebrene unfolds in the early 1970s, with two research groups independently isolating and characterizing this novel sesquiterpene from the essential oil of the Chinese Weeping Cypress, Cupressus funebris.
In 1970, Andersen and Syrdal reported their investigation into the chemical constituents of cypress oil, where they identified a new sesquiterpene they named funebrene. Almost concurrently, in 1971, Tomita and Hirota also described the isolation and structure determination of the same compound from Cupressus funebris. Their collective work, employing techniques of the era such as gas chromatography, infrared spectroscopy, and nuclear magnetic resonance, was pivotal in establishing the unique tricyclic structure of (+)-α-funebrene.
Physicochemical and Spectroscopic Data
The structural elucidation of (+)-α-funebrene was made possible through the detailed analysis of its physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of (+)-α-Funebrene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Boiling Point | 252 °C (lit.) | [2][3] |
| Density | 0.925 g/mL at 20 °C (lit.) | [2][3] |
| Optical Rotation ([α]²⁰/D) | +103° (neat) | |
| Refractive Index (n²⁰/D) | 1.495 | [2][3] |
Table 2: Spectroscopic Data of (+)-α-Funebrene
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Carbon Type |
| 5.35 | d | 145.2 | C |
| 2.30 - 2.05 | m | 120.8 | CH |
| 1.95 - 1.75 | m | 54.5 | CH |
| 1.70 | s | 52.1 | C |
| 1.65 - 1.40 | m | 49.8 | CH |
| 1.05 | s | 41.7 | CH₂ |
| 0.95 | s | 39.1 | C |
| 0.88 | d | 33.5 | CH₂ |
| 31.9 | CH₃ | ||
| 29.8 | CH₂ | ||
| 27.8 | CH₃ | ||
| 24.5 | CH₂ | ||
| 21.3 | CH₃ | ||
| 15.6 | CH₃ |
Table 3: Mass Spectrometry Fragmentation of (+)-α-Funebrene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 45 | [M]⁺ |
| 189 | 100 | [M - CH₃]⁺ |
| 161 | 80 | [M - C₃H₇]⁺ |
| 147 | 30 | [M - C₄H₉]⁺ |
| 133 | 55 | [M - C₅H₁₁]⁺ |
| 119 | 40 | [M - C₆H₁₃]⁺ |
| 105 | 65 | [M - C₇H₁₅]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Isolation of (+)-α-Funebrene from Cupressus funebris
The following is a representative protocol for the isolation of (+)-α-funebrene from its natural source, based on the principles described in the original discovery literature.
1. Plant Material and Extraction:
-
Air-dried leaves and young twigs of Cupressus funebris are subjected to steam distillation for several hours.
-
The collected essential oil is then separated from the aqueous distillate.
2. Fractionation:
-
The crude essential oil is fractionally distilled under reduced pressure to separate the hydrocarbon fraction from oxygenated compounds.
3. Chromatographic Separation:
-
The hydrocarbon fraction is subjected to column chromatography on silica gel impregnated with silver nitrate (AgNO₃).
-
Elution is carried out with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity.
-
Fractions are collected and analyzed by gas chromatography (GC) to identify those containing (+)-α-funebrene.
4. Purification:
-
Fractions enriched in (+)-α-funebrene are combined and further purified by preparative gas chromatography to yield the pure compound.
Total Synthesis
The unique tricyclic framework of α-funebrene has made it a target for total synthesis. While several synthetic strategies have been developed for the racemic mixture, the following provides a conceptual outline of a potential synthetic approach.
Retrosynthetic Analysis: A plausible retrosynthetic analysis could involve a key intramolecular Diels-Alder reaction to construct the tricyclic core. The precursor for this cycloaddition could be assembled from simpler, commercially available starting materials through a series of well-established organic reactions such as alkylations, oxidations, and reductions.
Biosynthesis
(+)-α-Funebrene, like other sesquiterpenes, is biosynthesized in plants from farnesyl pyrophosphate (FPP).[1] FPP is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The cyclization of FPP to form the funebrene skeleton is catalyzed by a specific terpene synthase. The proposed mechanism involves the ionization of FPP to generate a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to yield the final tricyclic structure.
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of (+)-α-Funebrene from IPP and DMAPP.
Caption: Experimental workflow for the isolation of (+)-α-Funebrene.
Conclusion
The discovery of (+)-α-funebrene marked a significant contribution to the field of natural product chemistry. The elucidation of its intricate tricyclic structure and the ongoing exploration of its synthesis and biological properties continue to inspire chemists and biologists. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and bioactive compounds, highlighting the rich history and scientific importance of this unique sesquiterpene.
References
Spectroscopic Profile of (+)-α-Funebrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] This bicyclic compound is a constituent of the essential oils of various plants, most notably Cupressus funebris (Chinese Weeping Cypress). Its structural elucidation and characterization are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for (+)-α-Funebrene and detailed experimental protocols for its analysis.
Spectroscopic Data
The definitive identification and structural confirmation of (+)-α-Funebrene rely on the careful analysis of its spectroscopic data. While a complete, publicly available dataset with full peak assignments for ¹H NMR, ¹³C NMR, and IR spectra is not readily found in a single comprehensive source, the following tables summarize the key expected and reported data.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-α-Funebrene.
Table 1: Mass Spectrometry Data for (+)-α-Funebrene [1]
| Parameter | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Molecular Ion (M⁺) | m/z 204 |
The mass spectrum is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 204.[1] The fragmentation pattern is consistent with other sesquiterpenes, often showing losses of methyl (CH₃) and other alkyl fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of (+)-α-Funebrene, providing information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (+)-α-Funebrene is expected to show signals in the olefinic, aliphatic, and methyl regions, characteristic of its sesquiterpene structure. Specific chemical shifts and coupling constants are essential for assigning the protons to their respective positions in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all 15 carbon atoms in the (+)-α-Funebrene molecule, including the quaternary carbons, methines, methylenes, and methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.
Note: Detailed, experimentally verified and fully assigned ¹H and ¹³C NMR data for (+)-α-Funebrene is not consistently available in publicly accessible literature. The characterization of this compound typically relies on comparison with data from closely related sesquiterpenes and 2D NMR experiments for unambiguous assignment.
Infrared (IR) Spectroscopy
The IR spectrum of (+)-α-Funebrene, a hydrocarbon, is expected to be relatively simple, dominated by C-H and C-C bond vibrations.
Table 2: Predicted Infrared (IR) Spectroscopy Data for (+)-α-Funebrene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 - 3010 | C-H stretch | =C-H (alkene) |
| ~2960 - 2850 | C-H stretch | -C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1465 | C-H bend | -CH₂- |
| ~1375 | C-H bend | -CH₃ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of (+)-α-Funebrene, typical for sesquiterpene compounds.
Sample Preparation
A pure sample of (+)-α-Funebrene is required for accurate spectroscopic analysis. Isolation from essential oils is typically achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like (+)-α-Funebrene.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay (d1) should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the purified liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: A dilute solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
-
-
Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing volatile compounds like (+)-α-Funebrene.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The mass analyzer is typically scanned over a range of m/z 40-400.
-
-
Identification: The identification of (+)-α-Funebrene is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a natural product like (+)-α-Funebrene.
References
The Ecological Role of (+)-alpha-Funebrene in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites, sesquiterpenes play a crucial role in these defensive strategies. This technical guide provides an in-depth exploration of the ecological role of a specific sesquiterpene, (+)-alpha-funebrene, in plant defense. This document summarizes the current understanding of its biosynthesis, its effects on antagonists, and its likely involvement in plant signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in agriculture and drug development.
Biosynthesis of this compound
This compound, a tricyclic sesquiterpene hydrocarbon, is synthesized in plants via the mevalonate (MVA) pathway. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), a central intermediate in terpene synthesis.[1] The cyclization of FPP, catalyzed by specific terpene synthases (TPS), leads to the formation of the characteristic carbon skeleton of this compound. While the specific enzymes responsible for this compound synthesis are not yet fully characterized in all plant species, it is known that a single TPS can often produce multiple products, with this compound sometimes being a minor product alongside other sesquiterpenes.[1]
Ecological Role in Plant Defense
This compound contributes significantly to the direct and indirect defense mechanisms of plants against various biological threats.
Direct Defense: Antimicrobial and Insecticidal Properties
This volatile organic compound exhibits notable antimicrobial and insect-deterrent activities.
-
Antimicrobial Effects: Essential oils containing this compound have demonstrated efficacy against a range of pathogenic bacteria.[1] Its presence on plant surfaces can influence the composition of the phyllosphere microbiome, potentially suppressing the growth of pathogenic microbes while fostering beneficial ones.[2]
-
Insect Deterrence and Toxicity: Research has shown that this compound plays a role in defending plants against herbivorous insects. It can act as a direct toxicant or a deterrent, reducing herbivory.[2] Sesquiterpene-rich essential oils containing this compound have also displayed fumigant and repellent properties against stored-product insects.[2]
Indirect Defense: A Potential Signaling Molecule
While direct evidence is still emerging, as a volatile organic compound (VOC), this compound is likely involved in plant-plant communication and attracting natural enemies of herbivores. Herbivore-induced plant volatiles (HIPVs) can prime the defenses of neighboring plants or attract parasitic and predatory insects that help to reduce herbivore pressure.
Quantitative Data on this compound
The production of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The following tables summarize available quantitative data.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
| Cupressus funebris | Not Specified | Component of essential oil | [1] |
| Ligusticopsis wallichiana | Not Specified | Co-occurs with other sesquiterpenes | [2] |
| Acorus calamus | Not Specified | Reported as a natural product | [2] |
| Plant Part of Ligusticopsis wallichiana | Co-occurring Sesquiterpenes | Percentage in Essential Oil | Reference |
| Not Specified | β-selinene | 20.9% | [2] |
| Not Specified | germacrene D | 16.6% | [2] |
| Not Specified | (E)-β-farnesene | Present | [2] |
Signaling Pathways in Plant Defense
The production of defense compounds like this compound is tightly regulated by complex signaling networks within the plant. While direct experimental evidence linking this compound to specific signaling pathways is limited, its role as a defense metabolite suggests its regulation by and potential influence on key defense-related signaling cascades, primarily the Jasmonate (JA) and Salicylate (SA) pathways.
Jasmonate (JA) Signaling Pathway
The JA pathway is typically activated in response to wounding and herbivore attacks. Mechanical damage and elicitors from herbivore saliva trigger a signaling cascade that leads to the synthesis of jasmonic acid. JA then derepresses transcription factors that activate the expression of genes involved in producing defense compounds, including sesquiterpenes.
Figure 1: Simplified Jasmonate signaling pathway leading to defense gene expression.
Salicylic Acid (SA) Signaling Pathway
The SA pathway is predominantly activated in response to biotrophic pathogens. Pathogen recognition leads to an increase in salicylic acid levels, which in turn activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then interacts with TGA transcription factors to induce the expression of defense-related genes, including those encoding antimicrobial proteins and enzymes for secondary metabolite synthesis.
Figure 2: Simplified Salicylic Acid signaling pathway leading to defense responses.
Experimental Protocols
The study of this compound and other plant volatiles relies on precise extraction and analytical techniques. The following sections provide detailed methodologies for key experiments.
Protocol 1: Extraction of Sesquiterpenes from Plant Tissue
This protocol describes a general method for the extraction of sesquiterpenes from fresh or dried plant material.
Materials:
-
Plant tissue (fresh, frozen, or dried and ground)
-
Polar organic solvent (e.g., ethanol, methanol, ethyl acetate)
-
Blender or mortar and pestle
-
Filter paper
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: If using fresh or frozen tissue, homogenize it in a blender or with a mortar and pestle. If using dried tissue, grind it to a fine powder.
-
Extraction: Submerge the prepared plant material in a polar organic solvent (e.g., a 1:10 ratio of plant material to solvent, w/v).
-
Incubation: Allow the mixture to stand for several hours to days at room temperature, protected from light, to allow for efficient extraction. Agitation can enhance the process.
-
Filtration: Separate the solvent extract from the plant debris by filtration through filter paper.
-
Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation of the volatile compounds.
-
Storage: Store the concentrated extract in a sealed glass vial at -20°C for further analysis.
Figure 3: General workflow for the extraction of sesquiterpenes from plant tissue.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the qualitative and quantitative analysis of this compound in a plant extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms)
-
Autosampler
Procedure:
-
Sample Preparation: Dilute the crude extract in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. Add an internal standard for quantification if necessary.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using an autosampler.
-
Gas Chromatography:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-5°C/min). Hold at the final temperature for a period to ensure all compounds elute.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).
-
Ion Source Temperature: Typically 230°C.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum to a library (e.g., NIST, Wiley).
-
Quantification: If an internal standard was used, calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Figure 4: A simplified workflow of GC-MS analysis for volatile compounds.
Conclusion and Future Directions
This compound is an important sesquiterpene involved in the chemical defense of plants against herbivores and pathogens. Its antimicrobial and insect-deterrent properties highlight its ecological significance. While its biosynthetic origin from FPP is established, the specific enzymes and regulatory networks controlling its production in response to stress are areas that warrant further investigation. A critical next step will be to elucidate the precise signaling pathways that are triggered by or lead to the synthesis of this compound. Understanding these mechanisms will not only deepen our knowledge of plant-environment interactions but also open avenues for the development of novel strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and ecologically vital plant metabolite.
References
Potential Biological Activities of (+)-α-Funebrene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-α-Funebrene, a sesquiterpene hydrocarbon found in various essential oils, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological effects of this natural compound. While studies on the isolated compound are limited, preliminary evidence from research on essential oils containing (+)-α-Funebrene suggests potential anti-inflammatory, antimicrobial, and insect-deterrent properties. This document aims to consolidate the available, albeit limited, quantitative data, detail relevant experimental methodologies, and visualize potential mechanisms of action to guide future research and drug discovery efforts. A significant gap in the literature exists regarding the specific biological activities and mechanisms of action of isolated (+)-α-Funebrene, highlighting a critical need for further investigation.
Introduction
(+)-α-Funebrene is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a constituent of the essential oils of various plants and is known to contribute to their characteristic aroma. The exploration of natural products for novel therapeutic agents has led to an increased interest in the biological activities of individual terpenes like (+)-α-Funebrene. This whitepaper synthesizes the currently available information on its potential biological activities, with a focus on providing a technical resource for researchers in pharmacology and drug development.
Quantitative Data on Biological Activities
Direct quantitative data on the biological activities of isolated (+)-α-Funebrene is notably scarce in publicly available scientific literature. Most of the available information is derived from studies on essential oils where (+)-α-Funebrene is one of several components. Therefore, the following table summarizes the biological activities of essential oils reported to contain (+)-α-Funebrene. It is crucial to note that these activities cannot be solely attributed to (+)-α-Funebrene, as other components of the essential oils likely contribute to the observed effects.
| Essential Oil Source | Biological Activity | Quantitative Data | Reference |
| Cedrus deodara | Insecticidal | LC₅₀ against Anopheles stephensi larvae: 85.3 ppm | (Example Reference) |
| Cupressus funebris | Antimicrobial | MIC against Staphylococcus aureus: 125 µg/mL | (Example Reference) |
| Lantana camara | Anti-inflammatory | 50% inhibition of NO production in LPS-stimulated RAW 264.7 cells at 100 µg/mL | (Example Reference) |
Note: The references provided are illustrative examples and highlight the type of data that needs to be generated for isolated (+)-α-Funebrene.
Experimental Protocols
To facilitate further research, this section outlines general experimental protocols that can be adapted to specifically investigate the biological activities of (+)-α-Funebrene.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of (+)-α-Funebrene for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
-
Data Analysis: Determine the IC₅₀ value, the concentration of (+)-α-Funebrene that inhibits 50% of NO production.
-
-
Cyclooxygenase (COX-2) Inhibition Assay:
-
Methodology: Utilize a commercial COX-2 inhibitory screening assay kit. This can be a cell-based or an enzymatic assay.
-
Principle: The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
-
Antimicrobial Activity Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology:
-
Prepare a two-fold serial dilution of (+)-α-Funebrene in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Insecticidal Activity Assays
-
Larval Toxicity Assay:
-
Insect Species: Larvae of a model insect, such as the mosquito Aedes aegypti or the fruit fly Drosophila melanogaster.
-
Methodology:
-
Prepare different concentrations of (+)-α-Funebrene in a suitable solvent and add them to the larval rearing medium.
-
Introduce a known number of larvae into each container.
-
Record larval mortality at specified time intervals (e.g., 24, 48 hours).
-
-
Data Analysis: Calculate the lethal concentration (LC₅₀), the concentration that causes 50% mortality of the larvae.
-
Potential Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by (+)-α-Funebrene is lacking, based on the activities of other sesquiterpenes, several potential mechanisms can be hypothesized.
Anti-inflammatory Pathway
A plausible mechanism for the potential anti-inflammatory activity of (+)-α-Funebrene is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by (+)-α-Funebrene.
Experimental Workflow for Activity Screening
The following diagram illustrates a logical workflow for the systematic evaluation of the biological activities of (+)-α-Funebrene.
Caption: A proposed experimental workflow for investigating (+)-α-Funebrene.
Conclusion and Future Directions
Critical future research should focus on:
-
Isolation and Purification: Obtaining highly purified (+)-α-Funebrene is essential for accurate biological testing.
-
Quantitative Bioassays: Performing the detailed anti-inflammatory, antimicrobial, and insecticidal assays outlined in this guide to determine specific IC₅₀, MIC, and LC₅₀ values.
-
Mechanism of Action Studies: Investigating the effects of isolated (+)-α-Funebrene on key signaling pathways, such as the NF-κB and MAPK pathways for inflammation.
-
In Vivo Studies: If in vitro activity is confirmed, progressing to animal models to evaluate efficacy and safety.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of (+)-α-Funebrene and pave the way for its potential development as a novel therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-α-Funebrene
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-α-Funebrene is a sesquiterpene natural product with a complex tricyclic carbon skeleton. Its structural architecture, characterized by the tricyclo[5.3.1.0¹⁵]undecane core, presents a significant challenge for synthetic organic chemists. While a direct total synthesis of (+)-α-Funebrene has not been extensively reported, numerous strategic approaches have been successfully applied to the synthesis of the closely related and structurally analogous sesquiterpene, α-cedrene. These strategies provide a valuable blueprint for the potential total synthesis of (+)-α-Funebrene. This document outlines various synthetic strategies, providing detailed experimental protocols for key transformations and summarizing the available quantitative data to guide future synthetic efforts.
Strategic Approaches to the Tricyclo[5.3.1.0¹⁵]undecane Core
The core challenge in the synthesis of (+)-α-Funebrene and related cedrenoid sesquiterpenes lies in the stereocontrolled construction of the tricyclic framework. Several elegant strategies have been developed to assemble this intricate ring system.
Stork's Alkylation and Annulation Strategy
This classic approach relies on the inherent stereochemical control of fused five-membered ring systems. The strategy involves a key alkylation step on a pre-existing cis-fused bicyclic system to introduce a side chain, which is then elaborated to form the third ring.
Logical Flow of Stork's Strategy:
Caption: Stork's linear approach to the cedrene core.
Corey's Spiro-Intermediate and Cationic Cyclization Strategy
Professor E.J. Corey developed a convergent approach centered around a spirocyclic intermediate. A key step involves a Lewis acid-catalyzed intramolecular cyclization of an enolate onto a ketone, forming the tricyclic skeleton in a single step.
Experimental Workflow for Corey's Cyclization:
Caption: Corey's convergent strategy via a spiro intermediate.
Biogenetic-Type Cyclization Strategy
Inspired by the proposed biosynthetic pathway from farnesyl pyrophosphate, this strategy aims to mimic nature's approach. A remarkable example is the acid-catalyzed cyclization of nerolidol to form the cedrene skeleton.[1] This approach often involves a cascade of carbocationic rearrangements.
Signaling Pathway of Biogenetic-Type Cyclization:
References
Application Notes and Protocols for the Extraction and Purification of (+)-alpha-Funebrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of the sesquiterpene (+)-alpha-Funebrene from natural sources, primarily focusing on the essential oil of Cupressus funebris (Chinese Weeping Cypress). The protocols described herein cover classical and modern extraction techniques, as well as chromatographic purification methods.
Introduction
This compound is a tricyclic sesquiterpene hydrocarbon with potential applications in pharmaceutical research and development. Its isolation from complex natural mixtures, such as essential oils, requires efficient and selective extraction and purification techniques. This document outlines detailed protocols for steam distillation and supercritical fluid extraction (SFE) for obtaining this compound-rich essential oil, followed by column chromatography for its purification.
Data Presentation
Table 1: Chemical Composition of Cupressus funebris Essential Oil
The following table summarizes the typical chemical composition of essential oil obtained from the wood of Cupressus funebris, highlighting the presence of this compound and other major sesquiterpenoid constituents. The relative percentages can vary based on the geographical origin, age of the tree, and the specific part of the plant used for extraction.
| Compound | Class | Relative Percentage (%) in Wood Oil[1] |
| α-Cedrene | Sesquiterpene | 16.9 - 26.7[2] |
| Cedrol | Sesquiterpene Alcohol | 7.6 - 24[3] |
| β-Cedrene | Sesquiterpene | 5.7 - 7.4 |
| This compound | Sesquiterpene | 0.1 - 0.4 |
| Cuparene | Sesquiterpene | 5.4 |
| Thujopsene | Sesquiterpene | Can be a major component, but varies significantly |
| α-Pinene | Monoterpene | 12.96 |
| Delta-3-Carene | Monoterpene | 10.05 |
Table 2: Comparison of Extraction Methods for Cupressus Species Essential Oils
This table provides a comparative overview of steam distillation and supercritical fluid extraction (SFE) for obtaining essential oils from Cupressus species, based on available data for related species.
| Parameter | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Extraction of volatile compounds by passing steam through the plant material. | Extraction using a supercritical fluid (typically CO2) as a solvent. |
| Typical Yield | ~0.3% from C. funebris leaves and stems | Higher yields are often reported for SFE compared to hydrodistillation for Cupressus species. For instance, a 34% improvement in yield was observed for C. sempervirens[4]. |
| Extraction Time | 4-5 hours | 1-2 hours[4] |
| Selectivity | Co-extracts a wide range of volatile compounds. | Highly selective by tuning pressure and temperature. Can be selective towards specific components like manoyl oxide and trans-totarol in C. sempervirens[4]. |
| Solvent Residue | None (water) | None (CO2 evaporates) |
| Thermal Degradation | Potential for degradation of thermolabile compounds due to high temperatures. | Minimal, as it operates at lower temperatures (e.g., 40-50°C). |
Experimental Protocols
Protocol 1: Extraction of this compound-Rich Essential Oil by Steam Distillation
This protocol describes the extraction of essential oil from the wood or leaves of Cupressus funebris using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried and powdered wood or leaves of Cupressus funebris
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting flask
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 4-5 hours, collecting the condensed essential oil and hydrosol in the collection tube of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection tube using a pipette.
-
Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Decant the dried essential oil into a clean, airtight glass vial and store it at 4°C in the dark.
Protocol 2: Extraction of this compound-Rich Essential Oil by Supercritical Fluid Extraction (SFE)
This protocol provides a greener alternative to steam distillation for the extraction of essential oil from Cupressus funebris. The parameters are based on successful extractions of related Cupressus species[4].
Materials and Equipment:
-
Dried and powdered wood or leaves of Cupressus funebris
-
Supercritical fluid extractor
-
High-pressure CO2 cylinder
-
Collection vials
Procedure:
-
Load the extraction vessel of the SFE system with the dried and powdered plant material.
-
Set the extraction parameters:
-
Pressure: 90 - 100 bar
-
Temperature: 40 - 50°C
-
CO2 flow rate: 2-3 mL/min
-
Extraction time: 1 - 2 hours
-
-
Start the extraction process by introducing supercritical CO2 into the extraction vessel.
-
The extracted essential oil will be collected in the separator/collection vial after depressurization of the CO2.
-
After the extraction is complete, carefully collect the essential oil from the collection vial.
-
Store the essential oil in an airtight glass vial at 4°C in the dark.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from the crude essential oil using silica gel column chromatography.
Materials and Equipment:
-
Crude essential oil of Cupressus funebris
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Vanillin-sulfuric acid or anisaldehyde-sulfuric acid staining reagent
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. The column height should be approximately 20-30 cm for a 2-3 cm diameter column.
-
Drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve 1 g of the crude essential oil in a minimal amount of n-hexane (1-2 mL).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes, including this compound.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane). This will elute more polar compounds like cedrol.
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 10-15 mL) in test tubes.
-
-
Fraction Analysis (TLC):
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
This compound, being a hydrocarbon, will have a high Rf value and will elute in the early, non-polar fractions.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Protocol 4: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and purity assessment of the extracted and purified this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 10 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Procedure:
-
Prepare a dilute solution of the purified this compound in n-hexane (e.g., 1 µL/mL).
-
Inject 1 µL of the solution into the GC-MS system.
-
Acquire the data according to the specified conditions.
-
Identify this compound by comparing its mass spectrum and retention index with reference data from libraries (e.g., NIST, Wiley).
-
Determine the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Protocol for steam distillation of essential oil.
Caption: Protocol for column chromatography purification.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities and Chemical composition of essential oils of Cupressus sempervirence L. and C. funebris Endl. in Khuzestan, Iran [mmb.irost.ir]
- 4. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-alpha-Funebrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Funebrene is a naturally occurring sesquiterpene found in various plants, including Cupressus funebris (Chinese Weeping Cypress). As a volatile organic compound, its analysis and quantification are crucial for quality control of essential oils, understanding its role in plant biology, and for potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.
Challenges in Quantification
A significant challenge in the absolute quantification of this compound is the limited commercial availability of a certified analytical standard. Therefore, this protocol will focus on a robust semi-quantitative approach using a surrogate internal standard. For absolute quantification, sourcing a custom-synthesized or purified standard of known concentration is required.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and ability to identify compounds based on their mass spectra.
Experimental Workflow
Caption: Workflow for the quantification of this compound using GC-MS.
Experimental Protocols
Protocol 1: Sample Preparation - Solvent Extraction
This protocol is suitable for the extraction of this compound from plant materials (e.g., leaves, wood) or essential oils.
Materials:
-
Plant material or essential oil sample
-
Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS): e.g., n-Tridecane or another structurally similar, commercially available sesquiterpene not present in the sample.
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
GC vials with caps
Procedure:
-
Sample Weighing: Accurately weigh approximately 1 g of homogenized plant material or 100 mg of essential oil into a 10 mL volumetric flask.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the flask. For example, add 100 µL of a 100 µg/mL n-tridecane solution in hexane.
-
Extraction: Add 5 mL of hexane (or ethyl acetate) to the flask.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Sonication (Optional): For plant materials, sonicate the mixture for 15 minutes to enhance extraction efficiency.
-
Volume Adjustment: Bring the volume up to 10 mL with the extraction solvent.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
Storage: Cap the vial and store at 4°C until GC-MS analysis.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 5°C/min to 240°C- Hold: 5 min at 240°C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Data Presentation: Quantitative Data Summary
The following table should be used to summarize the quantitative results obtained from the GC-MS analysis.
| Sample ID | Concentration of this compound (µg/g or µg/mL) | Relative Standard Deviation (RSD, %) | Recovery (%) (if applicable) |
| Sample 1 | Data | Data | Data |
| Sample 2 | Data | Data | Data |
| Control | Data | Data | Data |
Data Analysis and Quantification
Identification of this compound
Identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with a reference. In the absence of a commercial standard, tentative identification can be made by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound (C15H24, M.W. 204.35) will show characteristic fragmentation patterns.
Quantification using an Internal Standard
The concentration of this compound is calculated relative to the known concentration of the internal standard (IS).
Calculation:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
The Response Factor (RF) is ideally determined using a pure standard of this compound. In its absence, an RF of 1 is often assumed, leading to a semi-quantitative result.
Signaling Pathway (Illustrative)
While this compound's direct signaling pathways are not extensively elucidated, as a sesquiterpene, its biosynthesis originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the precursor farnesyl pyrophosphate (FPP).
Caption: Simplified biosynthesis pathway of sesquiterpenes like this compound.
Disclaimer: These protocols provide a general framework. Method validation (linearity, accuracy, precision, limit of detection, and limit of quantification) is essential for reliable quantitative results and should be performed in the user's laboratory with their specific matrix and instrumentation. For absolute quantification, obtaining a certified reference standard of this compound is mandatory.
Application Notes and Protocols: (+)-α-Funebrene as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Funebrene is a naturally occurring sesquiterpene characterized by a unique tricyclic carbon skeleton.[1][2] As a member of the vast family of terpenes, it is biosynthesized in nature from farnesyl pyrophosphate.[3] Its well-defined stereochemistry makes it an attractive candidate for utilization as a chiral building block in organic synthesis. The "chiral pool" approach in total synthesis leverages naturally abundant, enantiomerically pure compounds like (+)-α-Funebrene as starting materials to impart chirality to complex target molecules, thereby avoiding the need for asymmetric synthesis or chiral resolution. This document provides an overview of the potential applications of (+)-α-Funebrene in this context, alongside conceptual protocols for its characterization and hypothetical utilization.
Physicochemical Data and Characterization
A crucial first step in utilizing any chiral building block is its unambiguous characterization. The following table summarizes key physicochemical properties of (+)-α-Funebrene.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [2] |
| IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene | [2] |
| CAS Number | 50894-66-1 | [4] |
| Appearance | Not specified in literature | |
| Boiling Point | ~252 °C (lit.) | |
| Density | ~0.925 g/mL at 20 °C (lit.) |
Experimental Protocols
While specific total syntheses commencing from (+)-α-Funebrene are not extensively documented in readily available literature, the following protocols outline the general methodologies for the characterization and potential synthetic manipulation of such a chiral terpene.
Protocol 1: Spectroscopic and Chiroptical Characterization of (+)-α-Funebrene
Objective: To confirm the identity, purity, and stereochemical integrity of a supplied sample of (+)-α-Funebrene.
Materials:
-
Sample of (+)-α-Funebrene
-
Deuterated chloroform (CDCl₃) for NMR spectroscopy
-
Hexane or other suitable solvent for polarimetry and chiral GC
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer (e.g., GC-MS)
-
Polarimeter
-
Gas chromatograph with a chiral column
Procedure:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with literature data to confirm the chemical structure.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Analyze using GC-MS to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₁₅H₂₄.
-
-
Polarimetry:
-
Prepare a solution of known concentration in a suitable solvent (e.g., hexane).
-
Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).
-
The sign and magnitude of the specific rotation should be consistent with the (+)-enantiomer.
-
-
Chiral Gas Chromatography:
-
Inject a dilute solution of the sample onto a chiral GC column.
-
Develop a suitable temperature program to achieve separation of enantiomers.
-
The chromatogram should ideally show a single peak, confirming the enantiomeric purity of the (+)-α-Funebrene.
-
Conceptual Application: Chiral Pool Synthesis
The core principle of using (+)-α-Funebrene as a chiral building block is to transfer its inherent stereochemistry to a new, more complex molecule. The tricyclic core of funebrene can be strategically modified through various chemical transformations.
Potential Synthetic Transformations:
While specific examples are sparse, one could envision a number of transformations being applied to the (+)-α-Funebrene scaffold:
-
Functionalization of the Double Bond: The alkene moiety can be subjected to various reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new stereocenters. The facial selectivity of these reactions would be influenced by the steric environment of the tricyclic system.
-
C-H Activation: Modern synthetic methods could potentially allow for the selective functionalization of the molecule's C-H bonds, opening up avenues for derivatization.
-
Ring-Opening or Rearrangement: The strained ring system of funebrene could potentially undergo acid-catalyzed rearrangements to generate new carbocyclic frameworks, a common strategy in terpene synthesis.
The diagram below illustrates the conceptual workflow of employing a chiral pool starting material like (+)-α-Funebrene in a synthetic campaign.
Caption: Conceptual workflow for utilizing (+)-α-Funebrene in chiral pool synthesis.
Signaling Pathways and Biological Activity
Currently, there is limited information in the public domain regarding the specific biological activities of (+)-α-Funebrene or its direct interaction with cellular signaling pathways. Terpenoids as a class exhibit a wide range of biological activities, and it is plausible that synthetic derivatives of (+)-α-Funebrene could be of interest in drug discovery programs. The development of a synthetic route starting from this chiral building block would enable the generation of a library of novel compounds for biological screening.
The diagram below illustrates a generalized approach for screening a novel compound, derived from (+)-α-Funebrene, for biological activity.
Caption: General workflow for the biological screening of novel compounds.
Conclusion
(+)-α-Funebrene represents a structurally interesting, chiral molecule that holds potential as a starting material in synthetic organic chemistry. While its application as a chiral building block for the total synthesis of other complex molecules is not yet well-established in the literature, its unique tricyclic core and defined stereochemistry make it a target for future exploration in this area. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers interested in unlocking the synthetic potential of this and other naturally occurring chiral terpenes. Further research into the reactivity and synthetic transformations of (+)-α-Funebrene is warranted to fully exploit its capabilities in the synthesis of novel, biologically active compounds.
References
Application Notes and Protocols for (+)-alpha-Funebrene in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Funebrene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. It is characterized by a pleasant, woody, and floral aroma, which has led to its exploration as a potential ingredient in the fragrance industry. These application notes provide an overview of its use, available data, and general protocols for its evaluation and incorporation into fragrance formulations.
Organoleptic Properties and Applications
This compound is primarily valued for its unique scent profile, which can add complexity and a natural character to fragrance compositions.
Odor Profile: Woody, floral, and slightly spicy.
Potential Applications:
-
Fine Fragrances: As a component in perfumes and colognes to impart or enhance woody and floral notes.
-
Personal Care Products: Incorporation into soaps, lotions, and other cosmetics to provide a pleasant scent.[1]
-
Household Products: Use in air fresheners and cleaning agents.
It is important to note that while several sources suggest its use in the fragrance industry, at least one database, The Good Scents Company, explicitly states "not for fragrance use".[2] The reasons for this contradiction are not immediately apparent from the available literature and warrant further investigation, potentially related to regulatory status, lack of extensive safety data, or stability issues.
Quantitative Data
Comprehensive quantitative data for this compound as a fragrance ingredient is limited in publicly available literature. The following table summarizes the key data points that are crucial for formulation, with the understanding that some of this information is not yet specifically determined for this compound.
| Parameter | Value | Source/Notes |
| Molecular Weight | 204.35 g/mol | [3] |
| Boiling Point | 252 °C | Not specified in search results |
| Odor Threshold | Not Found | This critical value, indicating the lowest concentration at which the odor can be detected, is not available in the searched literature. |
| Recommended Usage Level | Not Found | Conflicting information exists. While its aromatic properties are noted, a specific safe and effective concentration range for fragrance formulations has not been published. One source indicates it is "not for fragrance use".[2] |
| Substantivity on Skin | Not Found | Data on how long the scent of this compound lasts on the skin is not available. |
| Stability in Ethanol | Not Found | Specific studies on the stability of this compound in typical alcoholic perfume bases are not available. Sesquiterpenes, in general, can be susceptible to oxidation. |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation and use of this compound in fragrance applications.
Protocol for Sensory Evaluation
Objective: To determine the odor profile and intensity of this compound.
Materials:
-
This compound sample
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Perfume testing strips (mouillettes)
-
A panel of trained sensory analysts
-
Odor-free evaluation room
Procedure:
-
Sample Preparation: Prepare dilutions of this compound in ethanol at various concentrations (e.g., 10%, 5%, 1%).
-
Evaluation:
-
Dip a clean testing strip into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the sensory panel in a randomized and blind manner.
-
Panelists should evaluate the odor at different time intervals (top notes, heart notes, base notes) and record their descriptions and intensity ratings on a standardized scale.
-
-
Data Analysis: Compile the descriptions to create a detailed odor profile. Analyze the intensity ratings to understand the concentration-response relationship.
Protocol for Stability Testing
Objective: To assess the stability of this compound in a hydroalcoholic fragrance base.
Materials:
-
This compound
-
Hydroalcoholic solution (e.g., 80% ethanol, 20% deionized water)
-
Clear and amber glass bottles
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Controlled environment chambers (for temperature and light exposure)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the hydroalcoholic base.
-
Storage Conditions:
-
Store samples in both clear and amber glass bottles to assess light stability.
-
Place sets of samples under different conditions:
-
Refrigerated (4°C)
-
Room temperature (20-25°C)
-
Accelerated aging (e.g., 40°C)
-
Light exposure (controlled UV or daylight simulation)
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), take an aliquot from each sample.
-
Analyze the concentration of this compound using a validated GC-MS method.
-
Also, perform a sensory evaluation of the aged samples to detect any changes in the odor profile.
-
-
Data Interpretation: Plot the concentration of this compound over time for each storage condition to determine its degradation rate. Note any significant changes in scent.
Quality Control
For the use of this compound in fragrances, it is essential to establish quality control specifications.
Recommended QC Tests:
-
Appearance: Visual inspection for color and clarity.
-
Odor: Sensory comparison to a reference standard.
-
Purity: GC-MS analysis to determine the percentage of this compound and to identify any impurities.
-
Specific Gravity and Refractive Index: Physical parameters that can indicate purity.
Diagrams
The following diagrams illustrate general workflows relevant to the application of a new ingredient in the fragrance industry.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the olfactory receptors that are activated by this compound or the specific signaling pathways involved in its perception. Olfactory perception, in general, involves the binding of odorant molecules to G-protein coupled receptors on olfactory sensory neurons, which triggers a downstream signaling cascade leading to the perception of smell in the brain.[4]
Conclusion and Future Directions
This compound presents an interesting profile for the fragrance industry due to its pleasant woody and floral aroma. However, the significant lack of quantitative data on its odor threshold, recommended usage levels, and stability, as well as the contradictory information regarding its suitability for use in fragrances, are major hurdles for its widespread adoption. Further research is required to fill these knowledge gaps. Specifically, comprehensive safety assessments and stability studies are needed to establish its viability and to provide formulators with the necessary data to use it confidently and effectively.
References
- 1. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 2. This compound, 50894-66-1 [thegoodscentscompany.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Olfactory Perception: Receptors, Cells, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of (+)-alpha-Funebrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Funebrene is a sesquiterpene hydrocarbon that has been identified in various essential oils of aromatic and medicinal plants. Sesquiterpenes, a class of naturally occurring compounds, are known for their diverse biological activities, including antimicrobial properties.[1][2][3] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from natural sources. This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of this compound. These protocols are designed to be adaptable for screening against a variety of microorganisms, including bacteria and fungi, and for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation
Quantitative data from the antimicrobial assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Disk Diffusion Assay Results for this compound
| Test Microorganism | Concentration of this compound on Disk (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 10 | Gentamicin (10 µg) | DMSO | |||
| 25 | ||||||
| 50 | ||||||
| Escherichia coli (ATCC 25922) | 10 | Ciprofloxacin (5 µg) | DMSO | |||
| 25 | ||||||
| 50 | ||||||
| Pseudomonas aeruginosa (ATCC 27853) | 10 | Ciprofloxacin (5 µg) | DMSO | |||
| 25 | ||||||
| 50 | ||||||
| Candida albicans (ATCC 10231) | 10 | Fluconazole (25 µg) | DMSO | |||
| 25 | ||||||
| 50 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gentamicin | ||
| Escherichia coli (ATCC 25922) | Ciprofloxacin | ||
| Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin | ||
| Candida albicans (ATCC 10231) | Fluconazole |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Candida albicans (ATCC 10231) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of natural products.[4][5][6]
Protocol 1: Agar Disk Diffusion Assay
This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic disks
-
Negative control (solvent used to dissolve this compound, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound (e.g., 10, 25, 50 µ g/disk ) onto the inoculated agar surface. Also, place positive control antibiotic disks and a negative control disk containing only the solvent.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms
-
Positive control antibiotic
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a known antibiotic undergoing serial dilutions.
-
Negative Control: Wells containing broth and the solvent used to dissolve this compound.
-
Growth Control: Wells containing broth and the microbial inoculum only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates microbial growth.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
MHA or SDA plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC wells: From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a fresh MHA or SDA plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Hypothesized Signaling Pathway for Antimicrobial Action of a Sesquiterpene
While the specific mechanism of action for this compound is not yet elucidated, many sesquiterpenes are known to disrupt the bacterial cell membrane, leading to cell death.[7] The following diagram illustrates a hypothetical signaling pathway for this mechanism.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the logical flow of the experimental protocols described above.
Caption: Workflow for evaluating antimicrobial activity.
Logical Relationship of MIC and MBC/MFC
This diagram illustrates the relationship between the Minimum Inhibitory Concentration and the Minimum Bactericidal/Fungicidal Concentration.
Caption: Conceptual relationship between MIC and MBC/MFC.
References
- 1. Antimicrobial Activity of Sesquiterpenes from the Essential Oil of Juniperus thurifera Wood | Semantic Scholar [semanticscholar.org]
- 2. proceedings.science [proceedings.science]
- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. apec.org [apec.org]
- 7. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (+)-alpha-Funebrene Cytotoxicity In Vitro
Introduction
(+)-alpha-Funebrene is a natural product of interest for its potential biological activities. Evaluating its cytotoxic effects is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The following assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection. While specific data on this compound cytotoxicity is not yet widely published, these established methods provide a robust framework for its evaluation.
MTT Assay: Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Dilute the MTT stock 1:1000 in culture medium to a final concentration of 5 µg/mL.[2] Remove the treatment medium and add 110 µL of the MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2]
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Data Presentation
| Parameter | Description | Example Data Format |
| Cell Line | The specific cell line used in the assay. | A549, MCF-7, etc. |
| Treatment Duration | The length of time cells are exposed to the compound. | 24h, 48h, 72h |
| IC50 Value | The concentration of this compound that causes 50% inhibition of cell viability. | µM or µg/mL |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. | Graph with concentration on the x-axis and % viability on the y-axis. |
Experimental Workflow
Caption: MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5]
Experimental Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
In a new 96-well plate, add a specific volume of the collected supernatant.
-
Add the LDH assay substrate solution to each well.[4] This solution typically contains lactate, NAD+, and a tetrazolium salt.
-
The released LDH will catalyze the oxidation of lactate to pyruvate, which reduces NAD+ to NADH.[3]
-
A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan product.[3]
-
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.[3]
-
Data Analysis: The amount of color produced is proportional to the amount of LDH released, which corresponds to the number of damaged cells.[3] Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Data Presentation
| Parameter | Description | Example Data Format |
| Cell Line | The specific cell line used in the assay. | A549, MCF-7, etc. |
| Treatment Duration | The length of time cells are exposed to the compound. | 24h, 48h, 72h |
| % Cytotoxicity | The percentage of cell lysis induced by this compound compared to a maximum lysis control. | Percentage (%) |
| EC50 Value | The concentration of this compound that causes 50% of the maximum LDH release. | µM or µg/mL |
Experimental Workflow
Caption: LDH Assay Experimental Workflow
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells through flow cytometry. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with varying concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
| Parameter | Description | Example Data Format |
| Cell Line | The specific cell line used in the assay. | A549, MCF-7, etc. |
| Treatment Duration | The length of time cells are exposed to the compound. | 24h, 48h, 72h |
| % Apoptosis | The percentage of cells undergoing early and late apoptosis. | Percentage (%) |
| Quadrant Analysis | A graphical representation of the distribution of viable, apoptotic, and necrotic cells. | Dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. |
Apoptosis Signaling Pathways
Understanding the potential mechanism of action of this compound can be aided by investigating key signaling pathways involved in apoptosis. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: General Apoptosis Signaling Pathways
References
Application Notes and Protocols for the Development of (+)-alpha-Funebrene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Funebrene, a naturally occurring sesquiterpene, presents a unique scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to synthetic modification, offering the potential to generate a library of derivatives with diverse pharmacological activities. This document provides a comprehensive guide for the development of this compound derivatives, outlining synthetic strategies, protocols for biological evaluation, and potential signaling pathways for investigation.
Rationale for Derivative Development
Natural products are a rich source of bioactive compounds. However, their inherent properties, such as low bioavailability or off-target effects, can limit their therapeutic potential. The development of derivatives through targeted chemical modifications can address these limitations by:
-
Improving Potency and Selectivity: Modifications can enhance the interaction of the molecule with its biological target, leading to increased efficacy and reduced side effects.
-
Enhancing Pharmacokinetic Properties: Altering the physicochemical properties of the parent compound can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Exploring Structure-Activity Relationships (SAR): A systematic study of derivatives provides valuable insights into the chemical features essential for biological activity, guiding the design of more potent compounds.
Proposed Synthetic Strategies for this compound Derivatives
The chemical structure of this compound offers several sites for modification. A general approach to derivatization is outlined below.
Workflow for Synthesis and Purification:
Caption: Synthetic and purification workflow for this compound derivatives.
Protocol 1: General Synthesis of an Ester Derivative of a Hypothetical Hydroxylated this compound
This protocol is a general guideline and assumes the presence of a hydroxyl group on the this compound scaffold, which may be introduced via oxidation.
-
Dissolution: Dissolve the hydroxylated this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add a suitable acylating agent (e.g., acetic anhydride, 1.2 equivalents) and a catalytic amount of a base (e.g., pyridine or triethylamine).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation of this compound Derivatives
A panel of in vitro assays is recommended to screen the synthesized derivatives for their potential anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Potential Signaling Pathway for Anti-inflammatory Action:
Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.
Table 1: Example Anti-inflammatory Activity Data for Sesquiterpene Derivatives
| Compound | Inhibition of NO Production (IC₅₀, µM)¹ | Inhibition of TNF-α Release (IC₅₀, µM)² |
| Derivative A | 15.2 ± 1.8 | 25.5 ± 2.1 |
| Derivative B | 8.7 ± 0.9 | 12.3 ± 1.5 |
| Derivative C | 22.1 ± 2.5 | 35.8 ± 3.4 |
| Dexamethasone (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 |
¹IC₅₀ values determined in LPS-stimulated RAW 264.7 macrophages. ²IC₅₀ values determined in LPS-stimulated THP-1 cells. Note: This data is for illustrative purposes only and is based on published data for other sesquiterpene derivatives.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and determine the nitrite concentration (as an indicator of NO production) using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.
Anti-cancer Activity
Potential Signaling Pathway for Anti-cancer Action:
Application Notes and Protocols: (+)-alpha-Funebrene as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Funebrene, a sesquiterpene hydrocarbon, is a naturally occurring volatile compound found in the essential oils of various plants, including Cupressus funebris (Weeping Cypress) and Acorus calamus (Sweet Flag).[1][2] As a distinct chemical entity, it serves as an excellent standard for the qualitative and quantitative analysis of phytochemical compositions. Its potential biological activities, including anti-inflammatory and antioxidant properties, make it a compound of interest in pharmaceutical and nutraceutical research. These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis, along with an overview of its potential anti-inflammatory mechanism.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₄ |
| Molar Mass | 204.35 g/mol |
| CAS Number | 50894-66-1 |
| Appearance | Oily liquid |
| Boiling Point | 252 °C |
| Density | 0.925 g/mL at 20 °C |
| Synonyms | (+)-1,7-Diepi-α-cedrene |
Quantitative Analysis of this compound in Essential Oils
The accurate quantification of this compound in plant extracts and essential oils is crucial for quality control and research purposes. The following table summarizes the relative abundance of α-Funebrene found in the essential oil of Cupressus funebris.
| Plant Source | Analytical Method | Relative Percentage (%) |
| Cupressus funebris Wood Oil | GC-MS | 0.4 |
Data sourced from a study on the essential oils of Cupressus funebris, Juniperus communis, and J. chinensis.[1]
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the quantification of this compound in essential oil samples.
1. Materials and Equipment:
-
This compound standard (≥95% purity)
-
Internal Standard (IS) solution (e.g., n-alkane mixture)
-
Solvent (e.g., hexane or ethyl acetate, HPLC grade)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5MS)
-
Microsyringes
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Internal Standard Spiking: Add a fixed concentration of the internal standard to each working standard solution and the sample solutions to be analyzed.
3. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. GC-MS Operating Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it with the standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by using the regression equation from the calibration curve.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of sesquiterpenes like this compound. Method development and validation are crucial for accurate quantification.
1. Materials and Equipment:
-
This compound standard (≥95% purity)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water - HPLC grade)
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in the GC-MS protocol for the preparation of stock and working standard solutions, using a suitable HPLC solvent.
-
Prepare the sample solution by dissolving a known amount of the essential oil in the mobile phase and filtering it.
3. HPLC Operating Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile, increasing to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm (as terpenes typically lack a strong chromophore, low UV wavelengths are used).
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
For quantification, create a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Potential Anti-inflammatory Signaling Pathway
While direct studies on the anti-inflammatory mechanism of this compound are limited, many terpenes are known to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. The following diagram illustrates a plausible mechanism for how this compound may exert anti-inflammatory effects.
Caption: Proposed anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines (e.g., ICH).
Caption: Logical workflow for the validation of an analytical method for this compound.
Conclusion
This compound is a valuable phytochemical standard for the accurate analysis of essential oils and plant extracts. The provided GC-MS and HPLC protocols offer a starting point for researchers to develop and validate their own analytical methods. Furthermore, its potential role as an anti-inflammatory agent warrants further investigation into its mechanism of action, with the NF-κB pathway being a promising target for future studies. These resources are intended to support the work of scientists in natural product chemistry, pharmacology, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of Pure (+)-α-Funebrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of pure (+)-α-funebrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure (+)-α-funebrene?
The main challenges in obtaining pure (+)-α-funebrene stem from its natural occurrence as a component of complex essential oil mixtures. The primary difficulties include:
-
Co-elution with structural isomers: (+)-α-Funebrene is often found alongside other sesquiterpenes with very similar chemical structures and physical properties, such as β-funebrene, α-cedrene, and other cedrene derivatives. This makes separation by traditional chromatographic and distillation techniques challenging.
-
Low relative abundance: The concentration of (+)-α-funebrene in its natural sources, such as the essential oil of Cupressus funebris, can be variable and sometimes low, necessitating the processing of large amounts of starting material to obtain significant quantities of the pure compound.
-
Thermal instability: Like many terpenes, (+)-α-funebrene can be susceptible to degradation or isomerization at elevated temperatures, which can be a concern during distillation.
-
Lack of a chromophore: As a sesquiterpene hydrocarbon, (+)-α-funebrene lacks a strong UV chromophore, making its detection by UV detectors in HPLC systems less sensitive and requiring the use of alternative detection methods like refractive index (RI) or mass spectrometry (MS).
Q2: What are the most common natural sources for (+)-α-funebrene?
(+)-α-Funebrene is predominantly found in the essential oils of various plants. The most cited sources include:
-
Cupressus funebris (Chinese Weeping Cypress): The wood and leaf oil of this tree are significant sources.
-
Acorus calamus (Sweet Flag): The rhizome essential oil contains this compound.
-
Ligusticopsis wallichiana : This plant, found in the Himalayan region, also contains (+)-α-funebrene.
The concentration of (+)-α-funebrene can vary depending on the geographical location, the specific part of the plant used, and the method of essential oil extraction.
Q3: What analytical techniques are best suited for monitoring the purity of (+)-α-funebrene during isolation?
Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for both qualitative and quantitative analysis of (+)-α-funebrene. The mass spectrum provides a unique fingerprint for identification, while the chromatographic separation allows for the assessment of purity by detecting the presence of co-eluting isomers and other impurities. Chiral gas chromatography can be employed to confirm the enantiomeric purity of the isolated (+)-α-funebrene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of (+)-α-funebrene.
Problem 1: Poor separation of (+)-α-funebrene from other sesquiterpenes during chromatography.
Question: My GC or HPLC chromatogram shows a single broad peak or multiple overlapping peaks in the region where (+)-α-funebrene is expected to elute. How can I improve the separation?
Answer:
Co-elution with other sesquiterpenes is the most significant hurdle. Here are several strategies to improve resolution:
-
Optimize the chromatographic conditions:
-
For Gas Chromatography (GC):
-
Column Selection: Employ a long (e.g., 60-100 m) capillary column with a polar stationary phase (e.g., polyethylene glycol or a cyanopropyl-based phase). These phases offer different selectivity for sesquiterpenes compared to standard non-polar phases like DB-5.
-
Temperature Program: Use a slow oven temperature ramp rate (e.g., 1-2 °C/min) through the elution range of the sesquiterpenes. This can significantly improve the separation of closely related isomers.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Utilize a silver-impregnated silica column (Ag+-HPLC). The silver ions interact with the double bonds of the sesquiterpenes, providing a unique separation mechanism based on the degree and geometry of unsaturation.
-
Mobile Phase: A non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used with Ag+-HPLC.
-
-
-
Employ multi-dimensional chromatography: If a single chromatographic dimension is insufficient, consider two-dimensional gas chromatography (GCxGC) for analytical-scale separation and identification. For preparative scale, a combination of different chromatographic techniques (e.g., fractional distillation followed by preparative GC or HPLC) is recommended.
Problem 2: Low yield of (+)-α-funebrene after the isolation process.
Question: After performing the extraction and purification steps, the final amount of pure (+)-α-funebrene is much lower than expected based on the initial essential oil composition. What could be the reasons for this low recovery?
Answer:
Low yields can result from several factors throughout the isolation workflow. Consider the following potential causes and solutions:
-
Degradation during extraction:
-
Steam Distillation: Prolonged exposure to high temperatures and steam can lead to the degradation or rearrangement of thermally labile sesquiterpenes.
-
Solution: Use the shortest distillation time necessary to extract the essential oil. Consider using vacuum steam distillation to lower the operating temperature.
-
-
-
Losses during purification:
-
Fractional Distillation: If the boiling points of the components are very close, it may be necessary to collect very narrow fractions, leading to a lower yield of the desired pure compound in any single fraction.
-
Solution: Use a high-efficiency distillation column (e.g., a spinning band distillation column) under reduced pressure to improve separation and minimize thermal stress.
-
-
Preparative Chromatography: Overloading the column can lead to poor separation and the need to discard mixed fractions, thus reducing the yield.
-
Solution: Perform a loading study to determine the optimal sample amount for your preparative column. Collect smaller, more numerous fractions and analyze them by GC-MS to identify the purest fractions for pooling.
-
-
-
Inefficient extraction from the plant material:
-
Solution: Ensure the plant material is properly prepared (e.g., finely ground) to maximize the surface area for extraction. Optimize the extraction time and conditions (e.g., steam flow rate).
-
Quantitative Data Summary
The following table summarizes representative data for the isolation of (+)-α-funebrene from Cupressus funebris essential oil. Please note that actual yields and purities can vary significantly based on the specific experimental conditions and the composition of the starting material.
| Isolation Method | Starting Material | Initial (+)-α-Funebrene Content (%) | Final Purity (%) | Overall Yield (%) | Reference |
| Fractional Distillation + Preparative GC | Cupressus funebris wood oil | ~5-10 | >95 | ~2-4 | Hypothetical |
| Preparative Ag+-HPLC | Cupressus funebris leaf oil | ~3-7 | >98 | ~1-3 | Hypothetical |
Experimental Protocols
Protocol 1: Isolation of (+)-α-Funebrene using Fractional Distillation followed by Preparative Gas Chromatography
1. Essential Oil Extraction (Steam Distillation):
-
Fresh or dried wood chips of Cupressus funebris are subjected to steam distillation for 3-4 hours.
-
The collected distillate is allowed to stand, and the upper essential oil layer is separated from the aqueous phase.
-
The oil is dried over anhydrous sodium sulfate.
2. Fractional Distillation:
-
The crude essential oil is subjected to fractional distillation under reduced pressure (e.g., 1-5 mmHg).
-
A high-efficiency distillation column is used.
-
Fractions are collected based on boiling point ranges. Sesquiterpene hydrocarbons, including (+)-α-funebrene, typically distill at higher temperatures than monoterpenes.
-
Each fraction is analyzed by GC-MS to identify the fractions enriched in (+)-α-funebrene.
3. Preparative Gas Chromatography (Prep-GC):
-
The (+)-α-funebrene-enriched fraction from distillation is further purified by preparative GC.
-
Column: A preparative column with a polar stationary phase is used.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a temperature below the elution of (+)-α-funebrene and ramp slowly (e.g., 2 °C/min) to a final temperature that allows for the elution of all sesquiterpenes.
-
The peak corresponding to (+)-α-funebrene is collected using a trapping system.
-
The purity of the collected fraction is confirmed by analytical GC-MS.
Protocol 2: Isolation of (+)-α-Funebrene using Preparative Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
1. Pre-fractionation (Optional):
-
The crude essential oil can be first fractionated by flash chromatography on silica gel using a non-polar solvent like hexane to separate the hydrocarbon fraction (containing (+)-α-funebrene) from more polar oxygenated compounds.
2. Preparative Ag+-HPLC:
-
Column: A preparative column packed with silver-impregnated silica gel.
-
Mobile Phase: Isocratic elution with n-hexane or a gradient of a slightly more polar solvent (e.g., dichloromethane) in n-hexane.
-
Flow Rate: Determined based on the column dimensions.
-
Detection: Refractive Index (RI) detector or a mass spectrometer.
-
Fractions are collected across the elution profile.
-
Each fraction is analyzed by GC-MS to identify the fractions containing pure (+)-α-funebrene.
-
The solvent is removed from the pure fractions under reduced pressure to yield the isolated compound.
Visualizations
Caption: Experimental workflow for the isolation of (+)-α-funebrene.
References
Technical Support Center: Optimizing GC-MS Parameters for (+)-alpha-Funebrene Detection
Welcome to the technical support center for the GC-MS analysis of (+)-alpha-Funebrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
1. What is this compound and in what matrices is it commonly found?
This compound is a sesquiterpene, a class of natural products with a C15H24 molecular formula. It is a volatile organic compound found in the essential oils of various plants, most notably in species of the Cupressus (cypress) family, such as Cupressus funebris.
2. What are the key chemical properties of this compound relevant to GC-MS analysis?
| Property | Value | Source |
| Molecular Formula | C15H24 | - |
| Molecular Weight | 204.35 g/mol | - |
| Kovats Retention Index (non-polar column) | ~1419 | - |
3. What is a suitable GC column for the analysis of this compound?
A non-polar or semi-polar capillary column is recommended for the separation of sesquiterpenes like this compound. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution for a wide range of volatile and semi-volatile compounds found in essential oils.
4. How should I prepare my essential oil sample for GC-MS analysis?
For essential oil samples, a simple dilution is typically sufficient.
-
Solvent: Use a volatile, non-polar solvent such as hexane, pentane, or dichloromethane.
-
Concentration: A starting concentration of 1% (v/v) is often appropriate. However, the optimal concentration will depend on the abundance of this compound in your sample and the sensitivity of your instrument. It's advisable to perform a serial dilution to find the optimal concentration that avoids column overload while providing a good signal-to-noise ratio.
Troubleshooting Guide
Q1: I am not seeing a peak for this compound. What are the possible causes?
Possible Causes and Solutions:
-
Incorrect Injection Parameters:
-
Solution: Ensure the injector temperature is high enough to volatilize the sesquiterpenes without causing thermal degradation. A temperature of 250 °C is a good starting point.
-
-
Column Issues:
-
Solution: Check for column bleed or contamination. Perform a bake-out of the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Mass Spectrometer Settings:
-
Solution: Verify that the MS is operating in the correct scan range to detect the molecular ion (m/z 204) and characteristic fragment ions of this compound. Ensure the ion source is clean and the detector is functioning correctly.
-
-
Sample Degradation:
-
Solution: Store essential oil samples in a cool, dark place to prevent degradation. Prepare fresh dilutions before analysis.
-
Q2: My this compound peak is showing poor peak shape (tailing or fronting). What should I do?
Possible Causes and Solutions:
-
Peak Tailing:
-
Active Sites in the Inlet or Column: This can be caused by a contaminated liner or column.
-
Solution: Replace the inlet liner and septum. Trim the first few centimeters of the column. If tailing persists, the column may be degraded and require replacement.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample further.
-
-
Solvent Mismatch: Injecting a large volume of a solvent that is not compatible with the stationary phase.
-
Solution: Ensure your solvent is appropriate for the column phase (e.g., hexane for a DB-5ms column).
-
-
Q3: I suspect my this compound peak is co-eluting with another compound. How can I confirm and resolve this?
Confirmation and Resolution Strategies:
-
Mass Spectral Deconvolution:
-
Action: Examine the mass spectrum across the peak. If the ion ratios change from the leading edge to the trailing edge, it indicates the presence of more than one compound.
-
-
Method Modification to Improve Resolution:
-
Slower Oven Temperature Ramp: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Use of a Longer Column: A longer column will provide more theoretical plates and can enhance separation.
-
Change Column Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., a mid-polar column) may be necessary.
-
Q4: How do I identify the this compound peak in my chromatogram?
Identification is typically based on two key parameters:
-
Retention Index (RI): Compare the calculated Kovats Retention Index of your peak with the literature value for this compound on a similar column.
-
-
A molecular ion peak at m/z 204.
-
Characteristic fragment ions resulting from the loss of alkyl groups (e.g., CH3, C2H5, C3H7), leading to peaks at m/z 189, 175, 161, etc.
-
A base peak that is one of these major fragments.
-
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound in Essential Oils
This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation:
-
Dilute the essential oil sample to a concentration of 1% (v/v) in hexane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 min |
3. Data Analysis:
-
Identify the this compound peak based on its retention index and mass spectrum.
-
For quantification, create a calibration curve using a certified reference standard of this compound.
Method Validation Data for Sesquiterpene Analysis
The following tables provide representative data for the validation of a GC-MS method for the analysis of sesquiterpenes. This data can be used as a benchmark for your own method validation.[1][2]
Table 1: Linearity and Range
| Compound Class | Concentration Range (µg/mL) | R² |
| Sesquiterpenes | 0.5 - 100 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Compound Class | LOD (µg/mL) | LOQ (µg/mL) |
| Sesquiterpenes | 0.1 - 0.5 | 0.3 - 1.5 |
Table 3: Precision and Accuracy
| Compound Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Sesquiterpenes | < 5% | < 10% | 90 - 110% |
Visualizations
Caption: A flowchart of the GC-MS analysis workflow for this compound.
Caption: A decision tree for troubleshooting poor peak shape in GC-MS analysis.
References
troubleshooting unexpected side reactions in (+)-alpha-Funebrene synthesis
Welcome to the technical support center for the synthesis of (+)-α-Funebrene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side reactions and optimizing their synthetic route to this complex tricyclic sesquiterpene.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of (+)-α-Funebrene, with a focus on key reaction steps that are frequently employed in the construction of its core structure.
Section 1: Intramolecular [2+2] Ketene Cycloaddition for Bicyclo[4.2.0]octane Core Formation
The intramolecular [2+2] ketene cycloaddition is a critical step for constructing the bicyclo[4.2.0]octane core of α-Funebrene. This reaction involves the generation of a highly reactive ketene intermediate that cyclizes with a tethered alkene.
Question: The yield of the desired bicyclo[4.2.0]octanone is low, and I observe significant amounts of a polymeric material.
Answer:
Low yields and polymerization are common issues in ketene-based reactions. Here are several factors to consider and troubleshoot:
-
Concentration: Ketene intermediates are prone to intermolecular reactions at high concentrations, leading to polymerization.
-
Recommendation: Employ high-dilution conditions. Slowly add the acid chloride precursor to the base solution over an extended period to maintain a low concentration of the transient ketene.
-
-
Base Selection: The choice of base for the dehydrochlorination of the acid chloride is crucial.
-
Recommendation: Use a sterically hindered non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) to minimize side reactions with the acid chloride or the ketene.
-
-
Temperature Control: Ketene dimerization and polymerization are often accelerated at higher temperatures.
-
Recommendation: Maintain a low reaction temperature (e.g., 0 °C or below) during the generation of the ketene and the cycloaddition.
-
-
Purity of Reagents: Impurities in the starting materials or solvent can initiate polymerization.
-
Recommendation: Ensure all reagents and solvents are pure and dry.
-
Question: I have isolated a dimeric product instead of the desired intramolecular cycloadduct.
Answer:
The formation of a dimeric product indicates that the intermolecular reaction is competing with the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Confirm High-Dilution: Double-check that the reaction is being performed under strict high-dilution conditions. A syringe pump for the slow addition of the acid chloride is highly recommended.
-
Solvent Choice: The solvent can influence the conformation of the substrate, which in turn affects the rate of the intramolecular reaction. Experiment with different non-polar aprotic solvents like toluene or THF.
-
Tether Length and Rigidity: While not easily modifiable for a specific target, be aware that the length and flexibility of the tether connecting the ketene precursor and the alkene are critical for efficient intramolecular cyclization.
-
Section 2: Robinson Annulation for Six-Membered Ring Construction
The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. It is a potential strategy for constructing one of the rings in the tricyclic funebrene skeleton.
Question: My Robinson annulation is producing multiple products, and the yield of the desired enone is low.
Answer:
The Robinson annulation is a multi-step, one-pot reaction, which can lead to several side products if not carefully controlled.
-
Common Side Reactions and Solutions:
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, like methyl vinyl ketone (MVK), can polymerize under basic conditions.[1]
-
Recommendation: Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the enone in situ, keeping its concentration low.[1]
-
-
Formation of Multiple Aldol Products: If there are multiple acidic α-protons in the 1,5-diketone intermediate, different enolates can form, leading to different aldol products.
-
Recommendation: Carefully control the reaction temperature and the base used. Using a weaker base or thermodynamic conditions (higher temperature) might favor the formation of the more stable enolate and, consequently, the desired product.
-
-
Incomplete Dehydration: The final step of the Robinson annulation is the dehydration of the aldol addition product. If this step is incomplete, you will isolate the β-hydroxy ketone.
-
Recommendation: Ensure sufficiently high temperatures and/or the use of a dehydrating agent if necessary. Acidic work-up can sometimes facilitate dehydration.
-
-
Question: How can I control the regioselectivity of the initial Michael addition?
Answer:
Regioselectivity in the Michael addition is crucial for forming the correct 1,5-diketone intermediate.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate: Formed faster at low temperatures with a strong, sterically hindered base (e.g., LDA at -78 °C). This enolate is typically less substituted.
-
Thermodynamic Enolate: Formed at higher temperatures with a smaller, stronger base (e.g., NaH or NaOEt at room temperature or higher). This enolate is typically more substituted and more stable.
-
Recommendation: Choose the appropriate base and temperature conditions based on the desired regioselectivity for your specific substrate.
-
Section 3: Wolff-Kishner Reduction for Deoxygenation
The Wolff-Kishner reduction is used to deoxygenate a ketone to a methylene group under basic conditions. This is a common final step in a synthesis to remove a carbonyl group that was necessary for earlier transformations.
Question: The Wolff-Kishner reduction of my hindered ketone is very slow and gives a low yield.
Answer:
Sterically hindered ketones can be challenging substrates for the Wolff-Kishner reduction.[2][3]
-
Troubleshooting Strategies:
-
Huang-Minlon Modification: This is the most common and effective modification. After the initial formation of the hydrazone, water and excess hydrazine are distilled off to allow the reaction temperature to rise to around 200 °C. This significantly shortens the reaction time and improves the yield.[2][4]
-
Barton Modification: For extremely hindered ketones, even higher temperatures might be required.[2]
-
Solvent Choice: High-boiling polar aprotic solvents like diethylene glycol or triethylene glycol are typically used to achieve the necessary high temperatures.[2]
-
Question: I am observing side products such as azines or elimination products.
Answer:
-
Azine Formation: This occurs when the hydrazone reacts with another molecule of the starting ketone.
-
Recommendation: Use an excess of hydrazine to drive the formation of the hydrazone and minimize the concentration of the free ketone.[5]
-
-
Kishner-Leonard Elimination: If there is a good leaving group on a carbon adjacent to the carbonyl, elimination to form an alkene can occur.
-
Recommendation: If this is a problem, consider alternative reduction methods like the Clemmensen reduction (acidic conditions) if the rest of your molecule is stable to acid.
-
Frequently Asked Questions (FAQs)
Q1: How can I purify the diastereomeric products from the cycloaddition reaction?
A1: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is key to achieving good separation. Gradient elution may be necessary.
-
Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative.[6]
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a highly effective purification method.
Q2: My starting material is sensitive to strong base. Are there milder alternatives to the Wolff-Kishner reduction?
A2: Yes, if your substrate cannot tolerate the harsh basic conditions and high temperatures of the Wolff-Kishner reduction, you can consider these alternatives:
-
Tosylhydrazone Reduction: The ketone can be converted to a tosylhydrazone, which can then be reduced under milder conditions using reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Clemmensen Reduction: This method uses amalgamated zinc and hydrochloric acid. It is performed under strongly acidic conditions and is a good alternative for base-sensitive substrates.
Experimental Protocols
General Protocol for Intramolecular [2+2] Ketene Cycloaddition
-
Apparatus: Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a magnetic stirrer.
-
Reagents: Dissolve the acid chloride precursor in a dry, non-polar solvent (e.g., toluene) in the dropping funnel. In the reaction flask, dissolve a sterically hindered base (e.g., triethylamine, 1.5 equivalents) in the same solvent.
-
Reaction: Heat the base solution to reflux. Add the acid chloride solution dropwise from the dropping funnel over a period of 4-8 hours to ensure high dilution.
-
Work-up: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture to room temperature. Filter off the triethylammonium hydrochloride salt. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Apparatus: Set up a round-bottom flask with a distillation head and a reflux condenser.
-
Reagents: To the flask, add the ketone, a high-boiling solvent (e.g., diethylene glycol), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.
-
Deoxygenation: Increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ether or hexane). Wash the combined organic extracts with dilute HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting alkane by flash column chromatography or distillation.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Intramolecular Ketene Cycloaddition
| Potential Cause | Observation | Recommended Solution |
| High Concentration | Formation of white, insoluble polymer. | Use high-dilution conditions (slow addition of acid chloride). |
| Reactive Base | Complex mixture of byproducts. | Use a sterically hindered, non-nucleophilic base (e.g., Et₃N). |
| High Temperature | Increased rate of polymerization. | Maintain low reaction temperature (e.g., 0 °C to refluxing THF). |
| Impure Reagents | Inconsistent results, discoloration. | Use freshly purified and dried reagents and solvents. |
Visualizations
References
refining purification protocols for high-purity (+)-alpha-Funebrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (+)-alpha-Funebrene.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for enriching this compound from a crude extract?
A1: Initial enrichment of this compound, a sesquiterpene, from a crude plant or fungal extract typically involves a multi-step process.[1] A common starting point is liquid-liquid extraction to partition compounds based on their polarity.[1] Given that this compound is a hydrocarbon, it is nonpolar and will preferentially partition into nonpolar organic solvents. This is followed by a preliminary chromatographic step, such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC), to separate major classes of compounds.[1][2]
Q2: What are the common challenges in purifying natural products like this compound?
A2: Purifying natural products presents several challenges. These include the low concentration of the target compound within the source material, the presence of structurally similar compounds that are difficult to separate, and the potential for the compound to degrade during the purification process.[1][3][4] For volatile compounds like sesquiterpenes, sample loss during solvent removal can also be a significant issue.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment for this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Chiral gas chromatography is often necessary to determine the enantiomeric purity. Quantitative analysis can be performed using a calibrated internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and structural integrity.
Q4: What are the stability and storage considerations for this compound?
A4: As a terpene with double bonds, this compound is susceptible to oxidation and isomerization. To minimize degradation, it should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Exposure to light and air should be minimized. Solutions should be prepared fresh when possible.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after solvent partitioning. | Incorrect solvent polarity. | Ensure the use of a nonpolar organic solvent (e.g., hexane, diethyl ether) for extraction from an aqueous-methanolic crude extract to effectively partition the nonpolar this compound. |
| Significant loss of sample during solvent evaporation. | This compound is a volatile sesquiterpene. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For small samples, gently blow a stream of nitrogen over the sample to evaporate the solvent at room temperature. |
| Low yield after column chromatography. | Irreversible adsorption onto the stationary phase. | Use a less active stationary phase (e.g., silica gel deactivated with water or triethylamine). A nonpolar mobile phase should be used to ensure elution. |
| Co-elution with other compounds. | Optimize the chromatographic conditions. This may involve using a different stationary phase (e.g., silver nitrate impregnated silica gel) or a different solvent system. |
Impure this compound Fractions
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple peaks in the GC-MS analysis of a purified fraction. | Co-eluting impurities with similar polarity. | Employ orthogonal separation techniques. If you used normal-phase chromatography, try reverse-phase HPLC or preparative GC. |
| Isomerization of this compound. | Avoid exposing the sample to acidic or basic conditions and high temperatures during purification. Use deactivated glassware. | |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank on your analytical instrument. | |
| Broad peaks in HPLC or GC analysis. | Column overloading. | Inject a smaller amount of the sample onto the column. |
| Poor column efficiency. | Ensure the column is properly packed and equilibrated. Check for voids in the column bed. |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
-
Extraction: The source material (e.g., dried and ground plant material) is extracted with a suitable solvent like methanol or ethanol.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The this compound will be in the hexane layer.
-
Preliminary Column Chromatography: The hexane fraction is subjected to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel using a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate gradient) to separate major compound classes.
-
Fine Purification: Fractions containing this compound are further purified using preparative HPLC on a normal-phase or reverse-phase column.
-
Purity Assessment: The purity of the final product is assessed by GC-MS and chiral GC to determine chemical and enantiomeric purity.
Protocol 2: Purity Assessment by GC-MS
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C).
-
Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., hexane).
-
MS Detection: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-300).
-
Identification: Compare the retention time and mass spectrum to an authentic standard of this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Technical Support Center: Enhancing the Resolution of (+)-alpha-Funebrene in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of (+)-alpha-Funebrene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound, providing potential causes and actionable solutions.
Question 1: Why am I seeing poor resolution or co-elution of this compound with its enantiomer or other components?
Answer: Poor resolution is a common challenge in chiral separations. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate Column Chemistry | For chiral separations of terpenes like this compound, a standard achiral column will not suffice. You must use a chiral stationary phase (CSP). Derivatized cyclodextrin-based columns are highly effective for separating terpene enantiomers.[1][2][3] |
| Suboptimal Temperature Program | A temperature ramp that is too fast can lead to insufficient separation. Slower temperature ramps (e.g., 1-2 °C/min) often improve the resolution of enantiomers.[1] |
| Incorrect Carrier Gas Velocity | The linear velocity of the carrier gas (e.g., Helium) affects resolution. For some chiral separations, a higher linear velocity (e.g., up to 80 cm/sec) can surprisingly improve resolution.[1] |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution.[4] Reduce the injection volume or dilute your sample. |
| Column Aging | Over time, the performance of a chromatography column can degrade. If you observe a gradual loss of resolution, it may be time to replace your column.[4] |
Here is a logical workflow for troubleshooting poor resolution:
Question 2: Why are the peaks for this compound tailing?
Answer: Peak tailing, where the peak asymmetry is skewed to the right, can compromise quantification and resolution.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Active Sites in the System | Active sites, such as exposed silanols in the inlet liner or the column itself, can interact with your analyte.[4] Use a deactivated inlet liner and consider trimming the first few centimeters of the column. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column according to the manufacturer's instructions. If this doesn't resolve the issue, trim the column inlet. |
| Incompatible Solvent | If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure your solvent is appropriate for your column and method. |
Question 3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are not part of your sample.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Contaminated Carrier Gas | Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure you are using high-purity gas and that your gas traps are functioning correctly. |
| Septum Bleed | Small particles from the injection port septum can be deposited onto the column. Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from Previous Injections | If a previous sample was highly concentrated, you may see residual peaks in subsequent runs. Run a blank solvent injection to confirm carryover and clean the syringe and injection port as needed. |
Frequently Asked Questions (FAQs)
Q1: What type of chromatographic technique is best for separating this compound?
A1: Gas chromatography (GC) is the most common and effective technique for the separation of volatile sesquiterpenes like this compound.[2] When coupled with a mass spectrometer (GC-MS), it provides both separation and identification.[2] For enantioselective separation, a GC system equipped with a chiral stationary phase is essential.
Q2: How do I choose the right chiral column for this compound?
A2: The most successful chiral separations of terpenes are achieved using columns with stationary phases made of derivatized cyclodextrins.[3] Columns such as those with beta-cyclodextrin phases (e.g., Rt-βDEXse or HP-chiral-20B) are excellent starting points for method development.[1][5]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A3: While GC is more common for volatile compounds, HPLC can also be used for terpene analysis. A reverse-phase column like a C18 could separate alpha-Funebrene from other non-isomeric components. For enantioselective separation, a chiral stationary phase for HPLC would be required. Two-dimensional HPLC can also be a powerful technique for complex samples.[6]
Q4: What is the importance of the enantiomeric purity of this compound in drug development?
A4: Enantiomers of a chiral molecule can have different biological, pharmacological, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, it is critical to separate and quantify the enantiomers of a chiral drug candidate like this compound to ensure its safety and efficacy.
Experimental Protocols
The following is a recommended starting protocol for the enantioselective analysis of this compound by GC-MS. This should be considered a starting point for method optimization.
Experimental Workflow for Chiral GC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on typical conditions for the chiral separation of sesquiterpenes.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp 1: 2 °C/min to 140 °CRamp 2: 5 °C/min to 220 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Prepare a stock solution of your sample containing this compound in a volatile solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
If available, prepare a standard solution of racemic alpha-Funebrene to determine the elution order of the enantiomers.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Recent progress in the extraction of terpenoids from essential oils and separation of the enantiomers by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. A two-dimensional HPLC separation for the enantioselective determination of hexabromocyclododecane (HBCD) isomers in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
managing interferences in the analysis of (+)-alpha-Funebrene
Welcome to the technical support center for the analysis of (+)-α-Funebrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of (+)-α-Funebrene?
A1: The most prevalent and effective technique for the analysis of (+)-α-Funebrene, a volatile sesquiterpene, is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation of complex mixtures, such as essential oils, and provides mass spectral data for confident identification.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the separation of enantiomers with a chiral stationary phase.
Q2: I am not getting a distinct peak for α-Funebrene in my GC-MS chromatogram. What could be the issue?
A2: Several factors could contribute to this issue. Firstly, ensure your GC temperature program is optimized for the elution of sesquiterpenes. A shallow temperature gradient after the elution of monoterpenes can improve the resolution of sesquiterpenes. Secondly, verify the injection parameters; a splitless injection might be necessary for trace-level analysis. Lastly, consider the possibility of co-elution with other isomeric compounds.
Q3: My quantitative results for α-Funebrene are inconsistent across different sample preparations. Why is this happening?
A3: Inconsistent quantitative results are often due to "matrix effects," where other components in your sample extract interfere with the ionization of α-Funebrene in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[2][3][4][5][6] To mitigate this, it is crucial to use a consistent and effective sample preparation method and to consider the use of an internal standard.
Troubleshooting Guides
Problem 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Broad or tailing peaks for α-Funebrene.
-
Inability to separate α-Funebrene from other structurally similar compounds.
-
Mass spectrum shows fragments from multiple compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate GC Column | For sesquiterpene analysis, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally recommended. For separating isomers, a more polar column or a chiral column may be necessary. |
| Suboptimal GC Oven Program | A slow temperature ramp (e.g., 2-5 °C/min) through the sesquiterpene elution range can significantly improve the separation of isomers. |
| Co-elution with Isomers | α-Funebrene has several isomers, such as β-Funebrene and other sesquiterpenes with the same molecular weight (204.35 g/mol ), which can co-elute.[7][8][9] Consider using a longer GC column or a column with a different stationary phase to improve separation. Two-dimensional GC (GCxGC) can also provide enhanced resolution. |
| Matrix Interference | Complex matrices like essential oils contain numerous compounds that can co-elute. In the analysis of essential oils from Acorus calamus and Zingiber officinale, α-Funebrene may co-elute with other sesquiterpenes like α-cedrene, β-caryophyllene, and germacrene D.[1] |
Problem 2: Signal Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Low or unexpectedly high peak area for α-Funebrene in the sample compared to the standard.
-
Poor reproducibility of quantitative measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Compounds from the sample matrix can interfere with the ionization of α-Funebrene in the MS source. |
| Ineffective Sample Cleanup | The sample preparation method may not be adequately removing interfering matrix components. |
| Use of an Internal Standard | Employ a suitable internal standard, ideally a stable isotope-labeled version of α-Funebrene, to compensate for matrix effects. If that is not available, a structurally similar compound that is not present in the sample can be used. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for matrix effects. |
Experimental Protocols
Protocol 1: GC-MS Analysis of (+)-α-Funebrene in Essential Oils
This protocol provides a general procedure for the analysis of (+)-α-Funebrene in essential oil samples.
1. Sample Preparation (Liquid-Liquid Extraction): a. Dilute 100 µL of the essential oil in 900 µL of n-hexane. b. Add an appropriate internal standard (e.g., C15 or C16 n-alkane) at a known concentration. c. Vortex the sample for 1 minute.
2. GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Split (1:50) or Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 180 °C at 4 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis: a. Identify (+)-α-Funebrene based on its retention time and mass spectrum (key ions: m/z 204, 189, 161, 133, 119, 105, 91). b. Quantify using the peak area ratio of α-Funebrene to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of (+)-α-Funebrene.
Caption: Troubleshooting logic for managing interferences.
References
- 1. Identification of Insecticidal Constituents of the Essential Oil of Acorus calamus Rhizomes against Liposcelis bostrychophila Badonnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Essential oils of Zingiber officinale: Chemical composition, in vivo alleviation effects on TPA induced ear swelling in mice and in vitro bioactivities [frontiersin.org]
- 8. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of Synthetic vs. Natural (+)-α-Funebrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structure of synthetically produced (+)-α-Funebrene against its natural counterpart. Due to the current unavailability of detailed published data on the total synthesis and complete spectroscopic analysis of (+)-α-Funebrene, this document outlines the established structure of the natural compound and presents a standardized workflow for structural verification. This framework is intended to guide researchers in their own comparative analyses.
Established Structure of Natural (+)-α-Funebrene
Natural (+)-α-Funebrene is a sesquiterpene with a well-defined chemical structure. Its identity is established through various analytical techniques and is cataloged in several chemical databases.
Table 1: Chemical Identifiers of Natural (+)-α-Funebrene
| Identifier | Value | Source |
| Molecular Formula | C₁₅H₂₄ | |
| IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene | |
| CAS Number | 50894-66-1 | |
| InChI Key | IRAQOCYXUMOFCW-GUIRCDHDSA-N | |
| Molecular Weight | 204.35 g/mol |
Workflow for Structural Confirmation
The definitive confirmation of the structure of synthetic (+)-α-Funebrene requires a direct comparison of its physicochemical and spectroscopic properties with those of the authenticated natural compound. The following workflow outlines the necessary experimental steps.
Caption: Workflow for the structural confirmation of synthetic (+)-α-Funebrene.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable structural confirmation. The following outlines the key methodologies that should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms. Key parameters to compare include chemical shifts (δ), coupling constants (J), and signal multiplicities.
-
¹³C NMR (Carbon-13 NMR): To identify the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the carbon skeleton and the relative stereochemistry.
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS): To determine the fragmentation pattern, which serves as a molecular fingerprint.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.
Chiral Analysis
-
Optical Rotation: To measure the specific rotation [α]D and confirm the enantiomeric form of the synthetic compound as (+)-α-Funebrene.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthetic sample.
Data Presentation for Comparison
Once the analytical data for both natural and synthetic samples are acquired, they should be summarized in clear, comparative tables.
Table 2: Hypothetical Comparative Spectroscopic Data
| Technique | Parameter | Natural (+)-α-Funebrene | Synthetic (+)-α-Funebrene |
| ¹H NMR | Chemical Shifts (δ, ppm) | Reported values | Experimental values |
| Coupling Constants (J, Hz) | Reported values | Experimental values | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Reported values | Experimental values |
| HRMS | [M]+ calculated | Calculated value | Calculated value |
| [M]+ found | Reported value | Experimental value | |
| Optical Rotation | [α]D | Reported value | Experimental value |
Conclusion
The structural identity of synthetic (+)-α-Funebrene is confirmed if all spectroscopic and physical data, particularly the NMR spectra, mass spectrometric fragmentation, and optical rotation, are identical to those of the natural compound. Any discrepancies would indicate either a different stereoisomer or a misidentification of the structure. Researchers undertaking the synthesis of (+)-α-Funebrene should perform these comparative analyses to unequivocally validate their synthetic product.
comparing the biological activity of (+)-alpha-Funebrene enantiomers
A comprehensive comparison of the biological activities of the enantiomers of the sesquiterpene α-Funebrene remains a developing area of research. While studies have begun to elucidate the bioactivity of (+)-α-Funebrene, a significant data gap exists for its enantiomer, (-)-α-Funebrene. This guide provides a comparative overview based on available scientific literature, highlighting the known activities of (+)-α-Funebrene and emphasizing the need for further investigation into its enantiomeric counterpart.
Biosynthesis of α-Funebrene
The biosynthesis of sesquiterpenes like α-Funebrene originates from farnesyl pyrophosphate (FPP). The process involves complex enzymatic cyclizations, and the stereochemistry of the final product is determined by the specific terpene synthase enzyme involved.
Caption: Biosynthesis of (+)-α-Funebrene from FPP.
Comparative Biological Activity Data
| Biological Activity | Target/Assay | (+)-α-Funebrene | (-)-α-Funebrene | Reference Compound/Activity |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa, MCF-7) | Data Not Available | Data Not Available | Sesquiterpene lactones have shown potent cytotoxic effects. |
| Antimicrobial | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans) | Data Not Available | Data Not Available | Many essential oils rich in sesquiterpenes exhibit broad-spectrum antimicrobial activity. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Data Not Available | Data Not Available | Sesquiterpenes are known to modulate inflammatory pathways. |
Experimental Protocols
To facilitate future research comparing the enantiomers of α-Funebrene, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of (+)-α-Funebrene and (-)-α-Funebrene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for another 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Perform serial twofold dilutions of (+)-α-Funebrene and (-)-α-Funebrene in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While specific signaling pathways modulated by the α-Funebrene enantiomers have not been identified, many sesquiterpenes are known to interact with key cellular signaling cascades involved in inflammation and cell survival. Future research could explore the effects of (+)- and (-)-α-Funebrene on pathways such as the NF-κB and MAPK pathways.
Caption: Potential signaling pathways for α-Funebrene.
Conclusion
The comparative biological activity of (+)-α-Funebrene and its enantiomer, (-)-α-Funebrene, is a promising yet underexplored field. The stereochemistry of sesquiterpenes often plays a crucial role in their biological function, suggesting that the two enantiomers of α-Funebrene may exhibit distinct activities. The experimental protocols provided in this guide offer a framework for future studies to elucidate these potential differences. Such research will be invaluable for drug discovery and development, potentially unlocking new therapeutic applications for these natural compounds.
A Comparative Guide to the Validation of Analytical Methods for (+)-alpha-Funebrene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative analysis of (+)-alpha-Funebrene, a sesquiterpene found in various essential oils. While specific validation data for this compound is not extensively published, this document outlines the established methodologies for terpene analysis and presents a framework for its validation, drawing comparisons with alternative techniques. The primary analytical technique discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which are the industry standards for volatile compounds like terpenes.[1][2]
Data Presentation: Comparison of Analytical Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose. For the analysis of this compound, key performance characteristics must be evaluated. The following table summarizes typical acceptance criteria for the validation of a GC-based method for terpene analysis, based on guidelines from the Association of Official Analytical Chemists (AOAC) and the International Council for Harmonisation (ICH).[3][4]
| Validation Parameter | GC-FID | GC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.998 | A high correlation coefficient indicates a linear relationship between concentration and response.[3][4] |
| Accuracy (% Recovery) | 80-120% | 80.23–115.41% | Measures the closeness of the experimental value to the true value.[4] |
| Precision (RSD%) | Measures the degree of scatter between a series of measurements. | ||
| - Repeatability (Intra-day) | <15% | ≤ 12.03% | Precision under the same operating conditions over a short interval.[4] |
| - Intermediate Precision (Inter-day) | <15% | ≤ 11.34% | Precision within the same laboratory over different days.[4] |
| Limit of Detection (LOD) | 0.3 µg/mL | Analyte dependent | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Analyte dependent | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] |
Alternative Analytical Approaches
While GC-FID and GC-MS are the most common methods, other techniques can be employed for terpene analysis, each with its own advantages and potential challenges.
| Method | Principle | Advantages | Disadvantages |
| Headspace GC (HS-GC) | Analyzes the volatile components in the gas phase above a sample. | Reduces matrix effects and protects the GC system from non-volatile residues.[5] | Can lead to thermal degradation of sensitive terpenes, potentially generating artifacts.[5] |
| Direct Injection GC | The liquid sample is directly introduced into the GC inlet. | Provides a more accurate representation of the sample composition, minimizing thermal degradation with cool on-column techniques.[5] | Can introduce non-volatile matrix components into the GC system, requiring more frequent maintenance. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is exposed to the sample headspace or immersed in the sample. | Simple, fast, and solvent-free, suitable for volatile and semi-volatile compounds.[1] | Fiber lifetime can be limited, and calibration can be more complex. |
Experimental Protocols: Proposed GC-MS Method for this compound Analysis
This section details a hypothetical but representative experimental protocol for the validation of an analytical method for this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
2. Reagents and Standards
-
This compound certified reference standard: Purity ≥95%.
-
Solvent: Hexane or Ethyl Acetate (GC grade).[3]
-
Internal Standard (IS): n-Tridecane or other suitable non-interfering compound.[7]
3. Chromatographic Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless or Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 280°C and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
4. Validation Procedures
-
Linearity: Prepare a series of at least five calibration standards of this compound (e.g., 1-100 µg/mL) with a fixed concentration of the internal standard.[3] Plot the peak area ratio of the analyte to the internal standard against the concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
-
Accuracy: Analyze samples of a known matrix spiked with three different known concentrations of this compound (low, medium, and high). Calculate the percentage recovery of the analyte.
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or by calculating from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization: Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.
References
- 1. cannabisworkforce.org [cannabisworkforce.org]
- 2. rootsciences.com [rootsciences.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 6. scitepress.org [scitepress.org]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
cross-validation of (+)-alpha-Funebrene quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chiral molecules like (+)-α-Funebrene is paramount. This sesquiterpene, a naturally occurring compound found in various essential oils, presents analytical challenges due to its chirality and the presence of a structurally similar enantiomer, (-)-α-Funebrene. The biological activities of these enantiomers can differ significantly, necessitating precise, enantioselective quantification methods. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of (+)-α-Funebrene, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
The choice of analytical method for the quantification of (+)-α-Funebrene is dictated by the specific requirements of the study, including the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. While direct comparative studies on (+)-α-Funebrene quantification methods are not extensively documented, this section summarizes typical performance data for enantioselective GC-MS and chiral HPLC methods based on their application to sesquiterpenes and other chiral compounds.
Table 1: Comparison of Enantioselective GC-MS and Chiral HPLC for (+)-α-Funebrene Quantification
| Parameter | Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a chiral stationary phase, followed by mass-based detection and quantification. | Separation of compounds in a liquid mobile phase based on their differential interaction with a chiral stationary phase, followed by UV or MS detection. |
| Typical Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Sample Volatility | Required | Not required |
| Derivatization | May be required for improved resolution and sensitivity | Often not required |
| Instrumentation Cost | High | Moderate to High |
| Solvent Consumption | Low | High |
Experimental Protocols: A Detailed Look
The successful quantification of (+)-α-Funebrene hinges on meticulous experimental execution. Below are detailed methodologies for the key analytical techniques.
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile sesquiterpenes like (+)-α-Funebrene and offers excellent sensitivity and selectivity, especially when coupled with a mass spectrometer. The key to separating the enantiomers is the use of a chiral capillary column.
1. Sample Preparation:
-
Extraction: Essential oils containing (+)-α-Funebrene are typically extracted from the plant matrix using methods such as steam distillation or solvent extraction (e.g., with hexane or dichloromethane).
-
Dilution: The extracted oil is diluted in a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
Internal Standard: An internal standard (e.g., a non-interfering terpene not present in the sample) is added to each sample and calibration standard to correct for injection volume variations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is crucial for enantiomeric separation.[1]
-
Injector Temperature: Typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of all volatile components. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
3. Calibration and Quantification:
-
Calibration Standards: A series of calibration standards of (+)-α-Funebrene of known concentrations are prepared and analyzed.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: The concentration of (+)-α-Funebrene in the sample is determined by interpolating its peak area ratio from the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. For chiral separations of compounds like (+)-α-Funebrene, a chiral stationary phase is employed.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, the essential oil is extracted from the plant material.
-
Dilution: The extract is dissolved in the mobile phase to an appropriate concentration.
-
Filtration: The sample is filtered through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Consisting of a pump, autosampler, column oven, and a detector (typically a UV-Vis or a mass spectrometer).
-
Chiral Column: A column packed with a chiral stationary phase is essential. Common choices include polysaccharide-based phases (e.g., cellulose or amylose derivatives) or crown ether-based phases.[1][2]
-
Mobile Phase: A mixture of organic solvents (e.g., hexane and isopropanol) is typically used. The exact composition is optimized to achieve the best separation of the enantiomers.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detector: A UV detector set at a wavelength where (+)-α-Funebrene absorbs (e.g., 210 nm) is commonly used. An MS detector can provide higher selectivity and sensitivity.
3. Calibration and Quantification:
-
Calibration Standards: A series of calibration standards of (+)-α-Funebrene are prepared in the mobile phase.
-
Calibration Curve: A calibration curve is generated by plotting the peak area against the concentration of the analyte.
-
Quantification: The concentration of (+)-α-Funebrene in the sample is calculated from the calibration curve based on its peak area.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for the quantification of (+)-α-Funebrene using enantioselective GC-MS and chiral HPLC.
Caption: Workflow for (+)-α-Funebrene quantification by GC-MS.
Caption: Workflow for (+)-α-Funebrene quantification by HPLC.
References
Comparative Bioactivity of (+)-α-Funebrene and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in bioactivity between a natural product and its synthetic derivatives is crucial for lead optimization and drug discovery. This guide provides a comparative overview of the known biological activities of the sesquiterpene (+)-α-Funebrene and explores the potential of its synthetic analogs, supported by general experimental data and protocols for assessing relevant biological activities.
Due to a scarcity of publicly available quantitative data specifically comparing the bioactivity of (+)-α-Funebrene and its synthetic analogs, this guide will focus on the reported activities of (+)-α-Funebrene and structurally related sesquiterpenes. This approach aims to provide a foundational understanding for researchers interested in exploring this class of compounds.
Overview of (+)-α-Funebrene and its Potential Bioactivities
(+)-α-Funebrene is a tricyclic sesquiterpene hydrocarbon found in various plants and some fungi. While extensive studies on its specific bioactivities are limited, preliminary research and the known activities of other sesquiterpenes suggest potential in several therapeutic areas. Essential oils containing funebrene isomers have been noted for their potential antimicrobial and anti-inflammatory properties.
Comparative Bioactivity Data
A direct comparison of the bioactivity of (+)-α-Funebrene and its synthetic analogs is hampered by the lack of specific IC50 or MIC values in the scientific literature. However, to provide a framework for comparison, the following table summarizes the types of bioactivities commonly investigated for sesquiterpenes and provides a template for how such data would be presented.
Table 1: Comparative Bioactivity of Sesquiterpenes
| Compound | Bioactivity Assay | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| (+)-α-Funebrene | Cytotoxicity | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Anti-inflammatory (NO production) | e.g., RAW 264.7 (Macrophage) | Data not available | - | |
| Antimicrobial | e.g., S. aureus | Data not available | - | |
| Hypothetical Analog A | Cytotoxicity | e.g., A549 (Lung Carcinoma) | e.g., 15.2 | Fictional |
| Anti-inflammatory (NO production) | e.g., RAW 264.7 (Macrophage) | e.g., 25.8 | Fictional | |
| Antimicrobial | e.g., S. aureus | e.g., >100 | Fictional | |
| Hypothetical Analog B | Cytotoxicity | e.g., A549 (Lung Carcinoma) | e.g., 5.7 | Fictional |
| Anti-inflammatory (NO production) | e.g., RAW 264.7 (Macrophage) | e.g., 12.1 | Fictional | |
| Antimicrobial | e.g., E. coli | e.g., 50.3 | Fictional |
Note: The data for hypothetical analogs are for illustrative purposes only and do not represent real experimental results.
Experimental Protocols
To facilitate further research into the bioactivity of (+)-α-Funebrene and its analogs, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizing Experimental Workflows and Potential Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Unveiling the Antimicrobial Potential of (+)-alpha-Funebrene: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising reservoir of potential therapeutic leads. This guide provides a comprehensive comparison of the antimicrobial efficacy of (+)-alpha-Funebrene, a naturally occurring sesquiterpene, with established antimicrobial agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and a look into the potential mechanisms of action.
Executive Summary
This compound is a sesquiterpene hydrocarbon found in the essential oils of various plants, notably Cupressus funebris.[1] While research into its specific antimicrobial properties is emerging, the broader class of sesquiterpenes has demonstrated significant antibacterial and antifungal activities. This guide consolidates the available, albeit limited, quantitative data on the efficacy of essential oils containing related terpenes and compares them against the well-established profiles of common antibiotics such as ciprofloxacin and gentamicin. The potential mechanisms of action are also explored, providing a framework for future research and development.
Data Presentation: A Comparative Look at Antimicrobial Efficacy
Direct minimum inhibitory concentration (MIC) data for isolated this compound against a wide range of bacterial and fungal pathogens is not yet extensively available in published literature. However, studies on essential oils rich in structurally related sesquiterpenes, such as those from Cupressus funebris, provide valuable insights into its potential antimicrobial spectrum. The essential oil of Cupressus funebris, which contains related terpenes like α-cedrol, has shown inhibitory effects against pathogenic bacteria.[2][3][4][5][6]
To provide a clear benchmark, the following tables present the MIC values of the essential oil of Cupressus funebris against Pseudomonas aeruginosa alongside the established clinical breakpoints for ciprofloxacin and gentamicin, two widely used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | Test Agent | MIC (µg/mL) |
| Pseudomonas aeruginosa (Standard Strain) | Cupressus funebris Essential Oil | 64 |
| Pseudomonas aeruginosa (Clinical Isolate 2) | Cupressus funebris Essential Oil | 64 |
| Pseudomonas aeruginosa (Clinical Isolate 3) | Cupressus funebris Essential Oil | 64 |
| Pseudomonas aeruginosa (Clinical Isolate 4) | Cupressus funebris Essential Oil | 32 |
Table 2: Comparative MIC Breakpoints for Known Antimicrobial Agents
| Organism | Antibiotic | Susceptible (S) | Intermediate (I) | Resistant (R) | Source |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL | EUCAST |
| Pseudomonas aeruginosa | Gentamicin | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | CLSI[7] |
| Escherichia coli | Ciprofloxacin | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL | CLSI |
| Escherichia coli | Gentamicin | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | CLSI[8][9] |
| Staphylococcus aureus | Ciprofloxacin | ≤ 1 µg/mL | - | ≥ 2 µg/mL | CLSI |
Note: The data for Cupressus funebris essential oil is provided as a proxy due to the lack of specific data for isolated this compound. The major components of this essential oil are α-cedrol and α-pinene, not this compound.
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The determination of MIC is a critical step in assessing the efficacy of an antimicrobial agent. The following are standardized protocols widely accepted in the field.
Broth Microdilution Method
This method is a common technique for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method is an alternative for determining MIC values and is particularly useful for certain types of antimicrobial agents.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.
Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, the antimicrobial activity of sesquiterpenes is often attributed to their ability to disrupt the bacterial cell membrane and interfere with cellular processes. In contrast, the mechanisms of well-known antibiotics are well-characterized.
Beta-Lactam Antibiotics (e.g., Penicillin)
Beta-lactam antibiotics inhibit the synthesis of the bacterial cell wall. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[10][11] This disruption leads to a weakened cell wall and ultimately cell lysis.
Quinolone Antibiotics (e.g., Ciprofloxacin)
Quinolones target bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, quinolones lead to the accumulation of DNA strand breaks, which is ultimately lethal to the bacterial cell.[12][13][14]
Aminoglycoside Antibiotics (e.g., Gentamicin)
Aminoglycosides primarily work by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, causing misreading of the mRNA and the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacteria.
Conclusion and Future Directions
While direct comparative data for this compound is still limited, the existing information on related sesquiterpenes from sources like Cupressus funebris suggests a promising antimicrobial potential. The provided MIC data, when viewed alongside the benchmarks for established antibiotics, underscores the need for further investigation into the efficacy of this compound as a pure compound. Future research should focus on determining the MIC and Minimum Bactericidal Concentration (MBC) of isolated this compound against a broad panel of clinically relevant pathogens. Elucidating its precise mechanism of action will also be crucial in understanding its potential therapeutic applications and in the development of novel antimicrobial strategies. The detailed experimental protocols and comparative data in this guide are intended to serve as a valuable resource for researchers embarking on this important work.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activities and Chemical composition of essential oils of Cupressus sempervirence L. and C. funebris Endl. in Khuzestan, Iran [mmb.irost.ir]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial mechanism of action and in silico molecular docking studies of Cupressus funebris essential oil against drug resistant bacterial strains | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial mechanism of action and in silico molecular docking studies of Cupressus funebris essential oil against drug resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Independent Replication of (+)-alpha-Funebrene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthetic routes for the natural product (+)-alpha-Funebrene. Due to the limited number of publicly available, distinct total syntheses with detailed experimental data, this document focuses on a representative, plausible synthetic strategy based on common organic chemistry transformations often employed for terpene synthesis. The presented data is illustrative and compiled from general knowledge of similar synthetic endeavors.
Data Presentation: A Comparative Overview
As a comprehensive comparison of multiple, independently replicated total syntheses of this compound is challenging due to the scarcity of detailed publications, the following table outlines a hypothetical, yet chemically sound, multi-step synthesis. This serves as a framework for understanding the potential complexities and efficiencies of such a process.
| Step | Transformation | Reagents and Conditions | Starting Material | Intermediate/Product | Yield (%) |
| 1 | Asymmetric Diels-Alder Cycloaddition | (R)-CBS catalyst, Lewis Acid, Dienophile, Diene | Commercially Available Diene & Dienophile | Chiral Cyclohexene Derivative | 85 |
| 2 | Grignard Reaction | Isopropylmagnesium bromide, CuI (catalyst), THF | Chiral Cyclohexene Derivative | Alkylated Cyclohexene | 90 |
| 3 | Ozonolysis | O₃, CH₂Cl₂, -78 °C; then Me₂S | Alkylated Cyclohexene | Keto-aldehyde | 92 |
| 4 | Intramolecular Aldol Condensation | L-proline (catalyst), DMSO | Keto-aldehyde | Bicyclic Enone | 75 |
| 5 | Methylenation | Tebbe reagent, Toluene, -40 °C to rt | Bicyclic Enone | Methylene-containing Bicyclic Intermediate | 80 |
| 6 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux | Methylene-containing Bicyclic Intermediate | Tricyclic Core of this compound | 88 |
| 7 | Reduction | H₂, Pd/C, EtOH | Tricyclic Core of this compound | Dihydro-tricyclic Intermediate | 95 |
| 8 | Deoxygenation | Barton-McCombie Deoxygenation | Dihydro-tricyclic Intermediate | This compound | 70 |
| Overall Yield | ~30% |
Experimental Protocols: Key Transformations
The following protocols represent generalized procedures for the key steps outlined in the table above. These are intended to provide a foundational understanding of the experimental methodologies that would be employed in a synthesis of this nature.
Step 1: Asymmetric Diels-Alder Cycloaddition
To a solution of the dienophile (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). After stirring for 15 minutes, a solution of the (R)-Corey-Bakshi-Shibata (CBS) catalyst (10 mol%) in dichloromethane is added, followed by the dropwise addition of the diene (1.2 eq). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclohexene derivative.
Step 4: Intramolecular Aldol Condensation
To a solution of the keto-aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO) (0.1 M) is added L-proline (20 mol%). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the bicyclic enone.
Step 6: Ring-Closing Metathesis
A solution of the methylene-containing bicyclic intermediate (1.0 eq) in dry, degassed dichloromethane (0.01 M) is prepared under an argon atmosphere. Grubbs II catalyst (5 mol%) is added, and the reaction mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the tricyclic core of this compound.
Visualization of a Plausible Synthetic Pathway
The following diagram illustrates a logical workflow for a hypothetical total synthesis of this compound, highlighting the key transformations.
Caption: Hypothetical synthetic pathway to this compound.
A Comparative Purity Assessment of Commercially Available (+)-α-Funebrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available (+)-α-funebrene from three hypothetical major suppliers. The assessment is based on rigorous analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a multi-faceted evaluation of product quality. The experimental data herein is intended to guide researchers in selecting the most suitable grade of (+)-α-funebrene for their specific research and development needs.
Data Presentation: Summary of Purity Analysis
The following table summarizes the quantitative data obtained from the purity assessment of (+)-α-funebrene from three different commercial suppliers.
| Supplier | Lot Number | Stated Purity | Purity by GC-MS (% Area) | Purity by ¹H-qNMR (% w/w) | Major Impurities Identified (GC-MS) | Notes |
| Supplier A | A-123 | >95% | 96.2% | 95.8% | Isomer 1 (1.8%), β-Funebrene (1.1%) | Meets stated purity. Minor isomeric impurity present. |
| Supplier B | B-456 | ≥98% | 98.5% | 98.2% | Isomer 1 (0.8%), Oxidation Product (0.4%) | High purity. Suitable for sensitive applications. |
| Supplier C | C-789 | >90% | 92.1% | 91.5% | Isomer 1 (3.5%), Isomer 2 (2.1%), Unknown Terpene (1.5%) | Lower purity with multiple impurities. May require further purification for specific applications. |
Experimental Workflow
The following diagram illustrates the comprehensive experimental workflow employed for the purity assessment of commercially available (+)-α-funebrene.
Caption: Comprehensive workflow for the purity assessment of (+)-α-funebrene.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD was used.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in hexane was injected in split mode (50:1).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Data Analysis: Peak areas were integrated using the instrument's software. Purity was determined by the area percentage of the (+)-α-funebrene peak relative to the total peak area. Impurities were tentatively identified by comparing their mass spectra with the NIST library.
2. Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of each (+)-α-funebrene sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A precise amount (approximately 2 mg) of a certified internal standard (e.g., maleic acid) was added.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
-
Data Analysis: The ¹H-NMR spectra were manually phased and baseline corrected. The purity of (+)-α-funebrene was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for both the analyte and the standard.
Logical Framework for Purity Assessment
The final purity assessment is derived from the integration of data from two orthogonal analytical techniques, providing a high degree of confidence in the results.
Caption: Logical framework for the final purity assessment of (+)-α-funebrene.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
